OPBP-1
Description
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Properties
Molecular Formula |
C64H92N20O19S |
|---|---|
Molecular Weight |
1477.6 g/mol |
IUPAC Name |
(4R)-4-[[(2R)-2-[[(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H92N20O19S/c1-33(2)52(62(101)80-43(22-35-11-13-38(87)14-12-35)57(96)83-48(30-86)61(100)81-46(63(102)103)23-34-8-5-4-6-9-34)84-56(95)39(10-7-20-71-64(67)68)75-55(94)42(19-21-104-3)77-58(97)44(24-36-27-69-31-72-36)79-59(98)45(25-37-28-70-32-73-37)78-54(93)41(16-18-51(90)91)76-60(99)47(29-85)82-53(92)40(15-17-49(66)88)74-50(89)26-65/h4-6,8-9,11-14,27-28,31-33,39-48,52,85-87H,7,10,15-26,29-30,65H2,1-3H3,(H2,66,88)(H,69,72)(H,70,73)(H,74,89)(H,75,94)(H,76,99)(H,77,97)(H,78,93)(H,79,98)(H,80,101)(H,81,100)(H,82,92)(H,83,96)(H,84,95)(H,90,91)(H,102,103)(H4,67,68,71)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52?/m1/s1 |
InChI Key |
ZBDTUWHAABRPDJ-DBPGFVRNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
OPBP-1 Peptide: A Technical Guide to its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed death-1 (PD-1) and its ligand (PD-L1) signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. The development of agents that block this interaction has revolutionized cancer treatment. This technical guide provides an in-depth overview of the mechanism of action of OPBP-1, a novel D-peptide antagonist of the PD-1/PD-L1 pathway. We will delve into its molecular interactions, cellular effects, and preclinical efficacy, presenting key quantitative data and detailed experimental protocols to support further research and development in the field of cancer immunotherapy.
Introduction: The PD-1/PD-L1 Axis and the Advent of this compound
The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and proliferation. This immune checkpoint is a key mechanism of tumor-induced immunosuppression. Monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success; however, challenges related to cost, potential for immune-related adverse events, and mode of administration have spurred the development of alternative therapeutic modalities.
This compound is a proteolysis-resistant D-peptide identified through phage display technology.[1][2] It has been developed as a potent and selective inhibitor of the PD-1/PD-L1 interaction, offering the potential for oral administration and a favorable safety profile.[1][2]
Core Mechanism of Action: Blocking the PD-1/PD-L1 Interaction
The fundamental mechanism of action of this compound is its direct binding to PD-L1, which sterically hinders the interaction between PD-1 and PD-L1.[1][2] This blockade effectively releases the "brake" on the anti-tumor immune response, leading to the reactivation of tumor-infiltrating T lymphocytes.
Signaling Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells initiates a signaling cascade that inhibits T-cell activation. This compound disrupts this initial binding event, thereby preventing the downstream inhibitory signaling and restoring T-cell effector functions.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound peptide and its precursors.
Table 1: In Vitro Activity of this compound and Precursor Peptides
| Peptide | Binding Affinity to PD-L1 (μM) | Blocking of PD-1/PD-L1 Interaction (at 100 μM) |
| H12 (Parental) | 0.51 ± 0.16 | Effective |
| H5S | 0.58 ± 0.2 | Weaker than H12 |
| H7 | Not Reported | Weaker than H12 |
| H9 | Not Reported | Weaker than H12 |
| This compound | Not explicitly stated, but optimized for higher affinity than H12 | More potent than H12 |
Data sourced from phage display screening and blocking experiments.[2]
Table 2: Cellular and In Vivo Effects of this compound
| Parameter | Value/Observation | Experimental System |
| Enhancement of IL-2 Secretion | Significant increase at 100 μM | Co-culture of Jurkat T cells and CHO-K1-hPD-L1 cells |
| Enhancement of IFN-γ Secretion | Significant increase | CD8+ T cells in human PBMCs |
| In Vivo Tumor Growth Inhibition | Significant at 0.5 mg/kg (intraperitoneal) | Murine colorectal (CT26) and melanoma (B16-OVA) models |
| Infiltration of CD8+ T cells in Tumor | Enhanced | Murine colorectal (CT26) and melanoma (B16-OVA) models |
Data compiled from in vitro and in vivo studies.[1][2]
Table 3: Pharmacokinetic Properties of this compound in a Hydrogel Formulation
| Parameter | Value | Formulation | Animal Model |
| Oral Bioavailability | 52.8% | This compound loaded in TMC hydrogel | Rats |
| Half-life | 14.55 h | This compound loaded in TMC hydrogel | Rats |
Data from a study on an oral delivery system for this compound.[1][2]
Detailed Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the mechanism of action of this compound.
Phage Display for Peptide Screening
This protocol was employed to identify peptides that bind to PD-L1.
Methodology:
-
A phage display peptide library is incubated with recombinant human PD-L1 protein that has been immobilized on a solid support (e.g., magnetic beads or microplate wells).
-
Unbound phages are removed through a series of washing steps.
-
Phages that specifically bind to PD-L1 are eluted.
-
The eluted phages are amplified by infecting E. coli.
-
This process of binding, washing, elution, and amplification (panning) is repeated for multiple rounds to enrich for high-affinity binders.
-
After the final round, the DNA from individual phage clones is sequenced to identify the amino acid sequences of the binding peptides.
In Vitro PD-1/PD-L1 Blocking Assay
This assay quantifies the ability of a peptide to inhibit the interaction between PD-1 and PD-L1.
Methodology:
-
CHO-K1 cells engineered to overexpress human PD-L1 (CHO-K1-hPD-L1) are used as the target cells.
-
Recombinant human PD-1 protein fused to a detectable tag (e.g., Fc) is pre-incubated with varying concentrations of the test peptide (e.g., this compound).
-
The peptide/PD-1-Fc mixture is then added to the CHO-K1-hPD-L1 cells.
-
The amount of PD-1-Fc that binds to the cells is quantified using flow cytometry with a fluorescently labeled secondary antibody that recognizes the Fc tag.
-
A reduction in fluorescence intensity compared to a no-peptide control indicates that the peptide is blocking the PD-1/PD-L1 interaction.
T Cell Activation Assay (IL-2 Secretion)
This assay measures the functional consequence of blocking the PD-1/PD-L1 pathway, which is the enhancement of T cell activation.[3]
Methodology:
-
Jurkat T cells, a human T lymphocyte cell line, are pre-stimulated with phytohemagglutinin (PHA) and phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours to induce PD-1 expression.[3]
-
CHO-K1-hPD-L1 cells are co-cultured with the pre-stimulated Jurkat T cells.
-
The test peptide (e.g., 100 µM this compound) or a control anti-PD-L1 antibody is added to the co-culture.[3]
-
The cells are incubated for 48 hours.
-
The percentage of Jurkat cells secreting IL-2 is determined by intracellular cytokine staining and analyzed by flow cytometry.[3] An increase in IL-2 positive cells indicates that the peptide has blocked the inhibitory PD-1/PD-L1 signal.
In Vivo Tumor Models
These experiments assess the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with syngeneic tumor cells, such as CT26 (colorectal carcinoma) or B16-OVA (melanoma).
-
Once tumors are established, mice are randomized into treatment groups.
-
Treatment groups may include:
-
Vehicle control (e.g., normal saline)
-
This compound administered via a specified route (e.g., intraperitoneal injection at 0.5 mg/kg daily)
-
Positive control (e.g., anti-PD-L1 antibody)
-
-
Tumor volume and body weight are measured regularly (e.g., every 2 days).
-
At the end of the study, tumors, draining lymph nodes, and spleens may be harvested for ex vivo analysis, such as quantifying the infiltration and function (e.g., IFN-γ production) of CD8+ T cells by flow cytometry.[2]
Conclusion and Future Directions
This compound is a promising peptide-based immunotherapeutic agent that effectively blocks the PD-1/PD-L1 immune checkpoint. Its mechanism of action is centered on the specific binding to PD-L1, leading to the restoration of anti-tumor T cell activity. The preclinical data demonstrate significant tumor growth inhibition and a favorable pharmacokinetic profile when formulated for oral delivery.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies of orally administered this compound, as well as comprehensive toxicology assessments. Further optimization of the peptide sequence or delivery formulation could enhance its therapeutic index. Ultimately, the progression of this compound into clinical trials will be crucial to determine its safety and efficacy in cancer patients. The development of such peptide-based inhibitors represents a significant advancement in making cancer immunotherapy more accessible and potentially safer for a broader patient population.
References
Oral PD-L1 Binding Peptide 1 (OPBP-1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral PD-L1 Binding Peptide 1 (OPBP-1) is a novel, orally available, proteolysis-resistant D-peptide designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] This interaction is a critical immune checkpoint that tumor cells exploit to evade the host's immune system. By inhibiting this pathway, this compound aims to restore T-cell-mediated anti-tumor immunity.[1][2] Developed through a combination of phage display screening, molecular docking, and molecular dynamics simulations, this compound represents a promising alternative to monoclonal antibody-based immunotherapies, offering the potential for improved selectivity, fewer side effects, and the convenience of oral administration.[1][2][3]
Core Mechanism of Action
This compound selectively binds to PD-L1, thereby sterically hindering its interaction with PD-1 on T-cells. This blockade abrogates the inhibitory signal, leading to enhanced T-cell activation, proliferation, and cytokine secretion, ultimately promoting an anti-tumor immune response.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value/Effect | Assay | Source |
| Binding Specificity | Selectively binds to human and mouse PD-L1 | MicroScale Thermophoresis (MST), Flow Cytometry | [1] |
| PD-1/PD-L1 Blocking | Significantly blocks the PD-1/PD-L1 interaction | Flow Cytometry | [1][2] |
| T-Cell Activation | Enhances IFN-γ secretion from CD8+ T cells in human PBMCs | Intracellular Cytokine Staining | [1][2] |
| T-Cell Proliferation | Promotes IL-2 secretion in Jurkat T-cells co-cultured with PD-L1 expressing cells | Flow Cytometry | [1] |
| Cytotoxicity | No direct cytotoxicity to cancer cells (CT26 and B16-OVA) | MTT Assay | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Treatment Dose & Regimen | Key Findings | Source |
| CT26 Colorectal Cancer | 0.5 mg/kg, intraperitoneal injection, daily for 2 weeks | Significant inhibition of tumor growth; Increased infiltration and function of CD8+ T-cells in the tumor microenvironment | [1][2] |
| B16-OVA Melanoma | 0.5 mg/kg, intraperitoneal injection, daily for 2 weeks | Significant inhibition of tumor growth | [1][2] |
| CT26 Colorectal Cancer (Oral) | This compound loaded in TMC hydrogel | Significant inhibition of tumor growth | [1][2] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Formulation | Administration Route | Oral Bioavailability (%) | Half-life (T½) (hours) | Cmax (ng/mL) | Tmax (hours) | Source |
| This compound in Solution | Intravenous | N/A | 0.33 | N/A | N/A | [1] |
| This compound in Solution | Oral | Not specified | Not specified | 1897.2 ± 198.2 | 2 | [1] |
| This compound in TMC Hydrogel | Oral | 52.8 | 14.55 | 3756.0 ± 1043.6 | 12 | [1][2] |
Experimental Protocols
Phage Display Screening for PD-L1 Binding Peptides
-
Objective: To identify novel peptides that bind to human PD-L1.
-
Methodology:
-
A D-peptide phage library is incubated with recombinant human PD-L1 protein immobilized on magnetic beads.
-
Non-binding phages are washed away.
-
Bound phages are eluted and amplified in E. coli.
-
Multiple rounds of biopanning are performed with increasing stringency to enrich for high-affinity binders.
-
Individual phage clones are isolated, and the peptide-encoding DNA is sequenced.
-
The binding affinity of identified peptides is confirmed using methods like MicroScale Thermophoresis (MST).
-
In Vitro PD-1/PD-L1 Blocking Assay
-
Objective: To assess the ability of this compound to inhibit the interaction between PD-1 and PD-L1.
-
Methodology:
-
PD-L1-overexpressing cells (e.g., CHO-K1-hPD-L1) are incubated with varying concentrations of this compound.
-
Recombinant human PD-1-Fc fusion protein is added.
-
The binding of PD-1-Fc to the cells is detected using a fluorescently labeled secondary antibody against the Fc region via flow cytometry.
-
A reduction in fluorescence intensity in the presence of this compound indicates blockade of the PD-1/PD-L1 interaction.
-
T-Cell Activation Assay (IFN-γ Secretion)
-
Objective: To determine the effect of this compound on T-cell activation.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are co-cultured with PD-L1-expressing tumor cells.
-
The co-culture is treated with this compound or a control peptide.
-
After a specified incubation period, the cells are stained for surface markers (e.g., CD8) and intracellular IFN-γ.
-
The percentage of IFN-γ-positive CD8+ T-cells is quantified by flow cytometry.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompetent mice (e.g., BALB/c) are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered (e.g., intraperitoneally or orally) according to a predefined schedule.
-
Tumor volume is measured regularly.
-
At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., T-cell infiltration and activation).
-
Pharmacokinetic Analysis
-
Objective: To determine the oral bioavailability and half-life of this compound.
-
Methodology:
-
Rats are administered this compound either intravenously or orally (with and without the TMC hydrogel carrier).
-
Blood samples are collected at various time points.
-
The concentration of this compound in the plasma is quantified using a validated analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, T½, and bioavailability) are calculated from the plasma concentration-time profiles.
-
Visualizations
Caption: PD-1/PD-L1 signaling and the mechanism of this compound action.
References
An In-Depth Technical Guide to OPBP-1 and its Interaction with the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. Inhibition of this pathway has emerged as a cornerstone of modern cancer immunotherapy. This technical guide provides a comprehensive overview of OPBP-1, a novel D-peptide inhibitor of the PD-1/PD-L1 interaction. We delve into its mechanism of action, present key preclinical data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of immuno-oncology.
Introduction to the PD-1/PD-L1 Pathway
The PD-1/PD-L1 pathway plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. PD-1 is a receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells. Its primary ligand, PD-L1, can be expressed on various cell types, including cancer cells. The engagement of PD-1 by PD-L1 transduces an inhibitory signal into the T cell, leading to T-cell exhaustion and a dampened anti-tumor immune response. By blocking this interaction, immune checkpoint inhibitors can restore the activity of tumor-infiltrating T cells, enabling them to recognize and eliminate cancer cells.
This compound: A Novel PD-L1-Targeting D-Peptide
This compound is a D-peptide developed through a combination of phage display screening, molecular docking, and molecular dynamics simulations to selectively target and block the PD-L1 protein.[1] As a D-peptide, this compound exhibits high stability and resistance to proteolysis, making it a promising candidate for therapeutic development, including oral administration.[2][3] One publication has indicated the amino acid sequence of this compound to be GQSEHHMRVYSF.[2]
Mechanism of Action
This compound functions by directly binding to PD-L1 and sterically hindering its interaction with the PD-1 receptor on T cells.[1] This blockade effectively abrogates the inhibitory signal, leading to the restoration and enhancement of T-cell function.[1] The restored T-cell activity manifests as increased proliferation, enhanced cytokine production (e.g., IFN-γ and IL-2), and ultimately, a more potent anti-tumor immune response.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line(s) | Metric | This compound Concentration | Result | Reference(s) |
| PD-1/PD-L1 Blocking | CHO-K1-hPD-L1 | Blocking Rate | 100 µM | >60% | [5] |
| T-Cell Activation (IL-2 Secretion) | Jurkat T cells, CHO-K1-hPD-L1 | % of IL-2+ CD45+ T cells | 100 µM | Significant increase compared to control | [5][6] |
| T-Cell Proliferation | Coculture | T-cell proliferation | 100 µM | Good efficacy | [5] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Administration Route | This compound Dosage | Outcome | Reference(s) |
| CT26 colorectal carcinoma | Intraperitoneal | 0.5 mg/kg daily for 2 weeks | Significant inhibition of tumor growth | [4][7] |
| B16-OVA melanoma | Intraperitoneal | 0.5 mg/kg daily for 2 weeks | Significant inhibition of tumor growth | [4][7] |
| CT26 colorectal carcinoma | Oral (in TMC hydrogel) | Not specified | Significant inhibition of tumor growth | [4][8] |
Table 3: Pharmacokinetic Properties of this compound
| Formulation | Administration Route | Bioavailability | Half-life (t½) | Cmax | Tmax | Reference(s) |
| This compound Solution | Intravenous | - | 0.33 h | - | - | [4] |
| This compound Solution | Oral | 9.78% | - | 1897.2 ± 198.2 ng/mL | 2 h | [4] |
| This compound@TMC Hydrogel | Oral | 52.8% | 14.55 h | 3756.0 ± 1043.6 ng/mL | 12 h | [4][8] |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound
The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses T-cell activity. This cascade involves the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, including molecules in the PI3K/Akt and MAPK pathways. By blocking the initial PD-1/PD-L1 interaction, this compound prevents the recruitment of SHP-2 and the subsequent downstream inhibitory signaling, thereby allowing the TCR signaling to proceed, leading to T-cell activation.
References
- 1. agilent.com [agilent.com]
- 2. Short Peptides as Powerful Arsenal for Smart Fighting Cancer | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GitHub - MarcMoesser/Protein-Ligand-Interaction-Graphs [github.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: OPBP-1 (Oral PD-L1 Binding Peptide 1)
It appears there are multiple molecules referred to as "OPBP-1" in scientific literature. To provide you with the correct in-depth technical guide, please clarify which of the following you are interested in:
-
Odorant-Binding Protein 1 (OBP1) : A protein involved in the sense of smell, particularly studied in rats.
-
Oral PD-L1 Binding Peptide 1 (this compound) : A synthetic peptide developed for cancer immunotherapy that blocks the PD-1/PD-L1 checkpoint.
-
Other proteins that are sometimes abbreviated in similar ways, such as TopBP1 or PTBP1.
Assuming your interest lies in the Oral PD-L1 Binding Peptide 1 (this compound) , a novel agent in cancer immunotherapy, here is the detailed technical guide you requested. If this is incorrect, please specify the molecule of interest for a revised report.
This document provides a comprehensive technical overview of the structure, sequence, and functional characteristics of the D-peptide this compound, a promising candidate in oral cancer immunotherapy.
Core Structure and Sequence
This compound is a synthetic D-peptide, meaning it is composed of D-amino acids, which are mirror images of the more common L-amino acids. This configuration confers significant resistance to proteolysis, enhancing its stability and oral bioavailability.[1]
Amino Acid Sequence: The primary sequence of this compound is: (D-amino acids) GQSEHHMRVYSF[2]
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C64H92N20O19S |
| Molecular Weight | 1476.66 g/mol |
Data sourced from publicly available chemical information.[3]
Mechanism of Action: PD-1/PD-L1 Pathway Blockade
This compound functions as an immune checkpoint inhibitor by selectively binding to Programmed Death-Ligand 1 (PD-L1).[1] The PD-1/PD-L1 interaction is a critical pathway that cancer cells exploit to evade the immune system. By binding to PD-L1 on tumor cells, this compound prevents it from interacting with the PD-1 receptor on activated T-cells. This blockade effectively "releases the brakes" on the T-cells, restoring their ability to recognize and attack cancer cells.[1][4]
Below is a diagram illustrating the signaling pathway disrupted by this compound.
References
In-Depth Technical Guide: OPBP-1 Binding Affinity to PD-L1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the D-peptide OPBP-1 to its target, Programmed Death-Ligand 1 (PD-L1). This compound is a novel peptide inhibitor developed to disrupt the PD-1/PD-L1 immune checkpoint pathway, a critical mechanism in cancer immune evasion. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound to both human (hPD-L1) and murine (mPD-L1) has been quantified using MicroScale Thermophoresis (MST). The equilibrium dissociation constants (Kd) are presented in the table below. This data is crucial for understanding the potency of this compound in disrupting the PD-1/PD-L1 interaction.
| Ligand | Analyte | Method | Kd (µM) |
| hPD-L1 | This compound | MST | 0.43 |
| mPD-L1 | This compound | MST | 0.58 |
Data sourced from Li et al., 2021.
Signaling Pathway and Mechanism of Action
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T-cells, leads to the suppression of the anti-tumor immune response. This compound acts as a competitive inhibitor, binding directly to PD-L1 and thereby preventing its interaction with PD-1. This blockade restores T-cell function and enhances the body's ability to recognize and eliminate cancer cells.
Preclinical Profile of OPBP-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPBP-1 is a novel, orally available, proteolysis-resistant D-peptide antagonist of the programmed cell death-ligand 1 (PD-L1). By selectively binding to PD-L1, this compound effectively blocks the interaction between PD-1 and PD-L1, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. This guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this next-generation immunotherapy candidate.
Mechanism of Action: Disrupting the PD-1/PD-L1 Axis
This compound functions by directly interfering with the binding of PD-1 to its ligand, PD-L1.[1] This interaction is a key negative regulator of T-cell activation. By blocking this checkpoint, this compound restores the activity of tumor-infiltrating T-lymphocytes, leading to an enhanced anti-tumor immune response. Specifically, preclinical studies have demonstrated that this compound can significantly enhance the secretion of interferon-gamma (IFN-γ) from CD8+ T cells in human peripheral blood mononuclear cells (PBMCs).[1]
Caption: Signaling pathway of this compound mediated PD-1/PD-L1 blockade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vivo Efficacy of Intraperitoneally Administered this compound
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| CT26 Colorectal Carcinoma (BALB/c mice) | This compound | 0.2 | Intraperitoneal | Daily for 2 weeks | No significant tumor inhibition | [2] |
| CT26 Colorectal Carcinoma (BALB/c mice) | This compound | 0.5 | Intraperitoneal | Daily for 2 weeks | Significant tumor growth inhibition | [1][2] |
| B16-OVA Melanoma | This compound | 0.5 | Intraperitoneal | Daily for 2 weeks | Significant tumor growth inhibition | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats
| Formulation | Administration Route | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| This compound@TMC Hydrogel | Oral | 52.8 | 14.55 | [1] |
Experimental Protocols
In Vitro PD-1/PD-L1 Blockade Assay
A common method to assess the ability of a compound to block the PD-1/PD-L1 interaction is a cell-based bioassay. While the specific protocol used for this compound is not publicly detailed, a general procedure is as follows:
-
Cell Lines: Genetically engineered Jurkat T cells expressing human PD-1 and a luciferase reporter driven by an NFAT response element (PD-1 Effector Cells) are co-cultured with CHO-K1 cells expressing human PD-L1 (PD-L1 aAPC/CHO-K1 Cells).
-
Assay Principle: The interaction between PD-1 on Jurkat cells and PD-L1 on CHO-K1 cells inhibits T-cell receptor (TCR) signaling, resulting in low luciferase expression.
-
Procedure:
-
Plate PD-L1 aAPC/CHO-K1 cells in a 96-well plate.
-
Add serial dilutions of this compound or a control antibody.
-
Add PD-1 Effector Cells to the wells.
-
Incubate the plate for a specified period (e.g., 6 hours) at 37°C.
-
Add a luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
-
Endpoint: An increase in luminescence indicates that the test compound has blocked the PD-1/PD-L1 interaction, leading to TCR activation and subsequent luciferase expression.
In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model
The following is a generalized protocol based on the published preclinical studies of this compound.
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old.
-
Tumor Cell Line: CT26, a murine colorectal carcinoma cell line.
-
Tumor Implantation:
-
Culture CT26 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound solution in a suitable vehicle (e.g., sterile saline).
-
Administer this compound intraperitoneally at the desired doses (e.g., 0.2 and 0.5 mg/kg) daily for a specified duration (e.g., 14 days). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess T-cell infiltration).
-
Caption: Experimental workflow for in vivo anti-tumor efficacy studies.
Preclinical Safety and Toxicology
As of the date of this document, specific preclinical toxicology and safety data for this compound have not been made publicly available. However, for peptide therapeutics in general, a standard preclinical safety evaluation would typically include:
-
Single-dose and repeat-dose toxicity studies in at least two relevant animal species to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
Safety pharmacology studies to assess the effects of the peptide on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Immunogenicity testing to evaluate the potential for the peptide to elicit an unwanted immune response.
-
Genotoxicity studies are generally not required for peptides unless there is a specific cause for concern, as they are not expected to interact directly with DNA.
Given that this compound is a D-peptide, it is expected to have enhanced stability against proteolysis, which may influence its pharmacokinetic and safety profile. The development of an oral formulation using a trimethyl chitosan (B1678972) (TMC) hydrogel also necessitates safety evaluation of the delivery vehicle itself.[1]
Conclusion
The preclinical data for this compound demonstrate its potential as a novel, orally administered immunotherapy for cancer. Its ability to block the PD-1/PD-L1 interaction and stimulate an anti-tumor immune response has been shown in vitro and in vivo. The favorable pharmacokinetic profile of the oral hydrogel formulation is a significant advancement for peptide-based immunotherapies. Further investigation, particularly comprehensive toxicology and safety studies, will be crucial for its continued development and potential translation to the clinic.
References
An In-depth Technical Guide to the Molecular Docking and Simulation of OPBP-1, an Oral PD-L1 Binding Peptide for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular docking and simulation of OPBP-1, a promising D-peptide inhibitor of the programmed death-ligand 1 (PD-L1). This compound, with the sequence Ac-GQSEHHMRVYSF-NH2, has demonstrated significant potential in cancer immunotherapy due to its ability to block the interaction between PD-1 and PD-L1, thereby reactivating the host's anti-tumor immune response.[1][2] This document details the computational methodologies that underpin the rational design and optimization of such peptides, summarizes key quantitative data, and provides detailed experimental protocols for researchers seeking to apply these techniques.
Introduction to this compound and its Mechanism of Action
This compound is a proteolysis-resistant D-peptide developed through phage display screening and subsequent optimization using molecular docking and molecular dynamics simulations.[3][4] Its primary function is to selectively bind to PD-L1, a transmembrane protein often overexpressed on tumor cells.[1] This binding competitively inhibits the interaction between PD-1, a receptor on activated T-cells, and PD-L1. The PD-1/PD-L1 interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[5][6][7][8] By blocking this interaction, this compound restores the cytotoxic activity of T-cells against tumor cells.[1]
A significant innovation in the development of this compound is its formulation within a trimethyl chitosan (B1678972) (TMC) hydrogel, which enables oral administration.[1][9] This delivery system protects the peptide from enzymatic degradation in the gastrointestinal tract and enhances its bioavailability.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Pharmacokinetic Properties of this compound in a TMC Hydrogel Formulation [1][10]
| Parameter | Value |
| Oral Bioavailability | 52.8% |
| Half-life (t½) | 14.55 hours |
| Cmax | 3756.0 ± 1043.6 ng/mL |
| Tmax | 12 hours |
Table 2: In Vivo Efficacy of this compound [1][11]
| Tumor Model | Dosage | Outcome |
| Murine colorectal CT26 | 0.5 mg/kg | Significant tumor growth inhibition |
| Murine melanoma B16-OVA | 0.5 mg/kg | Significant tumor growth inhibition |
Experimental Protocols
This section provides detailed, generalized protocols for the molecular docking and molecular dynamics simulations of a peptide like this compound with its target, PD-L1. These protocols are based on established methodologies and common practices in the field, as specific details for the original this compound studies are not fully available in the public domain.
Molecular Docking of this compound with PD-L1
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking is used to predict its binding mode and affinity to the PD-L1 protein.
Objective: To predict the binding conformation of the this compound peptide to the human PD-L1 protein and to estimate the binding affinity.
Materials:
-
Input Files:
-
3D structure of human PD-L1 (e.g., from the Protein Data Bank, PDB).
-
3D structure of the this compound peptide (can be generated using peptide building tools and energy minimized).
-
Protocol:
-
Preparation of the Receptor (PD-L1):
-
Load the PD-L1 PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound Peptide):
-
Generate a 3D structure of the D-peptide this compound (Ac-GQSEHHMRVYSF-NH2) using a suitable modeling tool.
-
Perform an initial energy minimization of the peptide structure.
-
Load the peptide structure into AutoDock Tools.
-
Define the rotatable bonds within the peptide.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the binding site on PD-L1. The binding site can be identified from the literature or by analyzing the protein surface for potential binding pockets.
-
Set the grid parameters (dimensions and spacing) in AutoGrid.
-
Run AutoGrid to generate the grid map files.
-
-
Docking Simulation:
-
Set the docking parameters in AutoDock, including the number of genetic algorithm runs, population size, and number of energy evaluations.
-
Specify the prepared receptor, ligand, and grid files.
-
Launch the docking calculation.
-
-
Analysis of Results:
-
Analyze the docking results to identify the lowest energy binding poses.
-
Visualize the docked conformations and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and PD-L1.
-
The binding energy (in kcal/mol) provides an estimate of the binding affinity.
-
Molecular Dynamics Simulation of the this compound/PD-L1 Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the peptide-protein complex over time, offering a more realistic representation of the interactions in a solvated environment.
Objective: To assess the stability of the docked this compound/PD-L1 complex and to analyze the detailed interactions at the atomic level over time.
Materials:
-
Software: GROMACS (GROningen MAchine for Chemical Simulations).[15][16][17][18][19]
-
Input Files:
-
The docked complex of this compound and PD-L1 from the molecular docking step.
-
A suitable force field (e.g., CHARMM, AMBER).
-
Protocol:
-
System Preparation:
-
Generate the topology for the protein-peptide complex using the chosen force field.
-
Create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the protein and peptide heavy atoms.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the pressure of the system while maintaining the temperature. Continue to use position restraints.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints. Save the trajectory and energy data at regular intervals.
-
-
Analysis of Trajectory:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and peptide backbone to assess the stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and stable regions of the complex.
-
Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between this compound and PD-L1.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the complex from the simulation trajectory.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: PD-1/PD-L1 signaling and this compound mechanism.
Caption: Molecular Docking Workflow.
Caption: Molecular Dynamics Simulation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 7. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 9. Research progress on hydrogel-based drug therapy in melanoma immunotherapy [bmbreports.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dasher.wustl.edu [dasher.wustl.edu]
- 14. chem.uwec.edu [chem.uwec.edu]
- 15. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GROMACS Tutorials [mdtutorials.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Getting started - Peptide [manual.gromacs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of OPBP-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPBP-1 is a novel, orally available D-peptide antagonist of the programmed death-ligand 1 (PD-L1). By selectively binding to PD-L1, this compound effectively blocks the interaction between PD-1 and PD-L1, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1] This blockade reinvigorates the host's anti-tumor immune response, primarily through the enhancement of CD8+ T cell infiltration and function within the tumor microenvironment.[1][2] These application notes provide detailed protocols for the in vivo administration of this compound via intraperitoneal injection and oral gavage using a trimethyl chitosan (B1678972) (TMC) hydrogel formulation.
Introduction
The PD-1/PD-L1 immune checkpoint plays a crucial role in maintaining immune homeostasis and preventing autoimmunity. However, many cancers upregulate PD-L1 on their surface, which interacts with the PD-1 receptor on activated T cells. This interaction leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, effectively creating an immune-privileged tumor microenvironment. This compound, a proteolysis-resistant D-peptide with the sequence GQSEHHMRVYSF, has been developed to disrupt this interaction. Preclinical studies have demonstrated its potent anti-tumor activity in various murine cancer models, highlighting its potential as a promising cancer immunotherapeutic agent.
Mechanism of Action: PD-1/PD-L1 Blockade
This compound functions by binding to PD-L1, thereby preventing its engagement with the PD-1 receptor on T cells. This restores the T cells' ability to recognize and eliminate cancer cells. The downstream effects of this blockade include increased infiltration of CD8+ T cells into the tumor, and enhanced production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) by these T cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Pharmacokinetic Parameters (Oral this compound@TMC Hydrogel in Rats) | |
| Parameter | Value |
| Bioavailability | 52.8%[1] |
| Half-life (t½) | 14.55 hours[1] |
| In Vivo Efficacy (Intraperitoneal Administration in Murine Models) | |
| Parameter | Value |
| Effective Dose | 0.5 mg/kg[1][2] |
| Dosing Frequency | Once daily for 14 days[2] |
| Tumor Growth Inhibition | Significantly inhibited in CT26 and B16-OVA models[2][3] |
| Immunological Effects (at 0.5 mg/kg) | |
| CD8+ T Cell Infiltration in Tumor | Significantly enhanced[2] |
| IFN-γ+ CD8+ T Cells in Tumor | Significantly increased[2] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound
This protocol details the preparation and intraperitoneal injection of this compound in a murine tumor model.
Materials:
-
This compound peptide
-
Sterile normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (or other appropriate size for murine injections)
-
Animal balance
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound peptide.
-
Reconstitute the peptide in sterile normal saline to the desired stock concentration. For a 0.5 mg/kg dose in a 20g mouse (assuming a 200 µL injection volume), the concentration would be 0.05 mg/mL.
-
Gently vortex the solution to ensure complete dissolution.
-
Prepare fresh on the day of use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse appropriately.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Carefully administer the calculated volume of this compound solution via intraperitoneal injection.
-
Monitor the animals for any adverse reactions post-injection.
-
Protocol 2: Oral Administration of this compound Loaded Trimethyl Chitosan (TMC) Hydrogel
This protocol describes the preparation and oral gavage of an this compound loaded TMC hydrogel.
Materials:
-
This compound peptide
-
Trimethyl chitosan (TMC) polymer
-
Sterile distilled water
-
Magnetic stirrer and stir bar
-
Animal gavage needles (appropriate size for mice)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of this compound Loaded TMC Hydrogel:
-
Prepare a 2% (w/v) solution of TMC polymer in sterile distilled water by stirring until fully dissolved.[4]
-
Add this compound peptide to the TMC solution at a concentration of 5 mg/mL (250 mg of this compound in 50 mL of TMC solution) and stir gently until the peptide is completely dissolved.[4]
-
The solution will form a hydrogel.
-
-
Oral Gavage Procedure:
-
Weigh each mouse to determine the appropriate gavage volume.
-
Draw the calculated volume of the this compound@TMC hydrogel into a syringe fitted with a gavage needle.
-
Properly restrain the mouse, ensuring the head and body are held securely.
-
Gently insert the gavage needle into the esophagus.
-
Slowly administer the hydrogel to avoid aspiration.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Troubleshooting
-
Incomplete Dissolution of this compound: Ensure adequate vortexing or stirring time. The use of a brief, low-power sonication may also aid in dissolution.
-
Animal Distress During Gavage: Ensure proper restraint technique and use of an appropriately sized and lubricated gavage needle. If distress persists, consider alternative administration routes.
-
Variability in Tumor Growth: Ensure consistency in tumor cell implantation technique and animal handling. Randomize animals into treatment groups.
Conclusion
This compound is a promising peptide-based immunotherapeutic agent with demonstrated in vivo efficacy. The protocols outlined in these application notes provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of this compound in various cancer models. Careful adherence to these protocols will help ensure reproducible and reliable results.
References
Application Notes and Protocols for OPBP-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPBP-1 is a novel, orally bioavailable D-peptide antagonist of the programmed death-ligand 1 (PD-L1). By selectively binding to PD-L1, this compound effectively blocks the interaction between PD-1 and PD-L1, a critical immune checkpoint pathway that tumor cells exploit to evade the host immune system.[1][2] This blockade restores and enhances the anti-tumor activity of T lymphocytes, making this compound a promising candidate for cancer immunotherapy.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of cancer, summarizing key dosage information and experimental methodologies.
Mechanism of Action
This compound functions by disrupting the PD-1/PD-L1 signaling axis. The PD-1 receptor, primarily expressed on activated T cells, interacts with its ligand, PD-L1, which can be upregulated on the surface of tumor cells. This interaction delivers an inhibitory signal to the T cell, leading to T cell "exhaustion" and a suppressed anti-tumor immune response. This compound competitively binds to PD-L1, preventing its engagement with PD-1 and thereby reinvigorating T cell-mediated tumor cell killing.
Caption: this compound binds to PD-L1 on tumor cells, blocking the PD-1/PD-L1 interaction and preventing T cell exhaustion.
Quantitative Data Summary
The following table summarizes the effective dosage and administration routes for this compound in preclinical mouse models.
| Parameter | Details | Reference(s) |
| Peptide | This compound (Oral PD-L1 Binding Peptide 1) | [2][3] |
| Mouse Models | Murine colorectal CT26, Murine melanoma B16-OVA | [2][3] |
| Dosage | 0.5 mg/kg | [2][3][4] |
| Administration Route | Intraperitoneal (i.p.) or Oral (p.o.) | [4][5] |
| Frequency | Daily | [4] |
| Duration | 2 weeks | [4] |
| Formulation (Oral) | Trimethyl chitosan (B1678972) (TMC) hydrogel or fish oil-based microemulsion to enhance oral bioavailability and prolong half-life.[2][3][5] | |
| Reported Efficacy | Significant inhibition of tumor growth, enhanced infiltration and function of CD8+ T cells.[2][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound via Intraperitoneal (i.p.) Injection
This protocol describes the evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model using intraperitoneal administration.
1. Animal Model and Tumor Implantation:
-
Mouse Strain: BALB/c (for CT26 model) or C57BL/6 (for B16-OVA model), female, 6-8 weeks old.
-
Cell Lines: Murine colorectal carcinoma CT26 or murine melanoma B16-OVA.
-
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a volume of approximately 80-100 mm³.
-
2. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in sterile normal saline (NS).
-
Dosage: 0.5 mg/kg body weight.
-
Administration: Administer the prepared this compound solution intraperitoneally once daily.
-
Control Group: Administer an equivalent volume of sterile normal saline (NS) intraperitoneally once daily.
3. Monitoring and Endpoint Analysis:
-
Tumor Growth: Measure tumor volume every 2-3 days for the duration of the study (e.g., 14 days).
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration). Spleens and draining lymph nodes can also be harvested for immunological analysis (e.g., flow cytometry for T cell populations).
Protocol 2: In Vivo Efficacy Study of this compound via Oral (p.o.) Administration using a Trimethyl Chitosan (TMC) Hydrogel
This protocol outlines the oral delivery of this compound using a TMC hydrogel to enhance bioavailability.
1. Animal Model and Tumor Implantation:
-
Follow the same procedure as described in Protocol 1, Section 1.
2. Preparation of this compound Loaded TMC Hydrogel:
-
Note: The following is a general procedure for preparing chitosan-based hydrogels and should be optimized for this compound.
-
Materials: Low molecular weight chitosan, trimethyl chitosan (TMC), acetic acid, a cross-linking agent (e.g., tripolyphosphate), and this compound.
-
Procedure:
-
Prepare a chitosan solution by dissolving chitosan in a dilute acetic acid solution.
-
Synthesize or procure TMC.
-
Prepare an aqueous solution of this compound.
-
Mix the this compound solution with the TMC solution.
-
Induce hydrogel formation by adding a cross-linking agent and allowing it to incubate.
-
Lyophilize the hydrogel to form a porous scaffold for oral administration.
-
The final product should be characterized to determine the loading efficiency of this compound.
-
3. This compound Administration:
-
Dosage: 0.5 mg/kg body weight of this compound encapsulated in the TMC hydrogel.
-
Administration: Administer the this compound loaded hydrogel orally once daily using gavage.
-
Control Group: Administer the empty TMC hydrogel orally once daily.
4. Monitoring and Endpoint Analysis:
-
Follow the same procedure as described in Protocol 1, Section 3.
Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in mouse tumor models.
References
- 1. Therapeutic applications of hydrogels in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fish oil-based microemulsion can efficiently deliver oral peptide blocking PD-1/PD-L1 and simultaneously induce ferroptosis for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPBP-1 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPBP-1 is a novel, orally available D-peptide antagonist of the programmed death-ligand 1 (PD-L1).[1][2] By selectively binding to PD-L1, this compound effectively blocks the interaction between PD-1 and PD-L1, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance.[1][3] This blockade reinvigorates the host's anti-tumor immune response, primarily through the enhancement of CD8+ T cell function.[1] These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical colorectal cancer research, specifically utilizing the CT26 murine colorectal carcinoma model.
Mechanism of Action
This compound functions as an immune checkpoint inhibitor. In the tumor microenvironment, cancer cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to T cell exhaustion and a suppressed anti-tumor immune response. This compound competitively binds to PD-L1, preventing its interaction with PD-1 and thereby restoring T cell activity, including proliferation and cytokine secretion, leading to enhanced tumor cell killing.[1][3]
Caption: this compound blocks the PD-1/PD-L1 interaction, restoring T cell-mediated tumor cell killing.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Assay | Cell Line | Concentration | Result | Reference |
| PD-1/PD-L1 Blockade | Cell-based assay | CHO-K1-hPD-L1 & Jurkat | 100 µM | Comparable to anti-PD-L1 antibody | |
| T Cell Activation (IL-2 Secretion) | Co-culture with FACS | Jurkat & CHO-K1-hPD-L1 | 12.5 µM | Significant increase in IL-2+ cells | |
| T Cell Activation (IL-2 Secretion) | Co-culture with FACS | Jurkat & CHO-K1-hPD-L1 | 100 µM | Potent enhancement of IL-2 secretion | [4] |
In Vivo Efficacy of this compound in CT26 Colorectal Cancer Model
| Parameter | Dosing Regimen | Measurement | Control Group | This compound (0.5 mg/kg) | P-value | Reference |
| Tumor Growth | 0.5 mg/kg, i.p., daily for 14 days | Tumor Volume (mm³) at day 14 | ~1500 | ~500 | <0.01 | [2] |
| CD8+ T Cell Infiltration | 0.5 mg/kg, i.p., daily for 14 days | % of CD8+ T cells in tumor | ~5% | ~15% | <0.01 | [2] |
| CD8+ T Cell Function (IFN-γ Secretion) | 0.5 mg/kg, i.p., daily for 14 days | % of IFN-γ+ CD8+ T cells in tumor | ~2% | ~6% | <0.01 | [2] |
| CD8+ T Cell Function (IFN-γ Secretion) | 0.5 mg/kg, i.p., daily for 14 days | % of IFN-γ+ CD8+ T cells in draining lymph nodes | ~1.5% | ~4% | <0.01 | [2] |
| CD8+ T Cell Function (IFN-γ Secretion) | 0.5 mg/kg, i.p., daily for 14 days | % of IFN-γ+ CD8+ T cells in spleen | ~1% | ~2.5% | <0.01 | [2] |
Note: The numerical values in the in vivo table are estimations based on graphical data from the cited literature and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro PD-1/PD-L1 Blockade and T Cell Activation Assay
This protocol is designed to assess the ability of this compound to block the PD-1/PD-L1 interaction and subsequently enhance T cell activation, measured by IL-2 secretion.
Materials:
-
Jurkat cells (human T cell line)
-
CHO-K1 cells stably expressing human PD-L1 (CHO-K1-hPD-L1)
-
This compound peptide
-
Anti-PD-L1 monoclonal antibody (positive control)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD45 antibody
-
Anti-IL-2 antibody
-
Flow cytometer
Procedure:
-
Jurkat Cell Stimulation: Pre-stimulate Jurkat cells with 1 µg/mL PHA and 25 ng/mL PMA for 24 hours.[4]
-
Co-culture Setup:
-
Seed CHO-K1-hPD-L1 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the pre-stimulated Jurkat cells and add them to the wells containing CHO-K1-hPD-L1 cells.
-
-
Treatment:
-
Add this compound to the co-culture at desired concentrations (e.g., a serial dilution from 100 µM).
-
Include wells with an anti-PD-L1 antibody as a positive control and wells with no treatment as a negative control.
-
-
Incubation: Co-culture the cells for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Staining and Analysis:
-
Harvest the cells and stain with anti-CD45 to identify the Jurkat T cell population.
-
Perform intracellular staining for IL-2 using a fixation and permeabilization kit.
-
Analyze the percentage of IL-2 positive CD45+ Jurkat cells by flow cytometry.
-
Caption: Workflow for in vitro assessment of this compound's effect on T cell activation.
Protocol 2: In Vivo Murine Syngeneic CT26 Tumor Model
This protocol details the in vivo evaluation of this compound's anti-tumor efficacy in a CT26 colorectal cancer model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 murine colorectal carcinoma cells
-
This compound peptide
-
Vehicle control (e.g., sterile saline)
-
RPMI-1640 medium
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture CT26 cells in RPMI-1640 medium. On the day of inoculation, harvest cells and resuspend in sterile PBS or medium at a concentration of 1 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
This compound Administration:
-
Administer this compound intraperitoneally (i.p.) at a dose of 0.5 mg/kg daily for 14 consecutive days.[2]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, sacrifice the mice and excise the tumors for further analysis.
-
-
Immunophenotyping (Optional):
-
Tumors, spleens, and draining lymph nodes can be harvested to prepare single-cell suspensions.
-
Perform flow cytometry to analyze the infiltration and activation status of immune cells, particularly CD8+ T cells (staining for CD8, IFN-γ, etc.).
-
Caption: Workflow for in vivo evaluation of this compound in the CT26 tumor model.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for colorectal cancer by effectively targeting the PD-1/PD-L1 immune checkpoint. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy and mechanism of action of this compound. Further studies are warranted to explore its full therapeutic potential in combination with other anti-cancer agents.
References
Application Notes and Protocols for OPBP-1 in Melanoma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPBP-1 is a novel, orally available, proteolysis-resistant D-peptide antagonist of the Programmed Death-Ligand 1 (PD-L1). It has been identified through phage display screening and computational simulations. This compound selectively binds to PD-L1, thereby blocking the interaction between PD-1 and PD-L1. This action is intended to restore and enhance T lymphocyte function, counteracting tumor-induced immune evasion. These characteristics make this compound a promising candidate for investigation in cancer immunotherapy, particularly in melanoma.[1] The peptide sequence for this compound is Gly-Gln-Ser-Glu-His-His-Met-Arg-Val-Tyr-Ser-Phe.[2]
Mechanism of Action
This compound functions as an immune checkpoint inhibitor. By binding to PD-L1, it prevents the engagement of the PD-1 receptor on activated T cells. This blockade inhibits the negative signaling that would otherwise lead to T-cell exhaustion and apoptosis, thereby promoting an anti-tumor immune response. In melanoma studies, this compound has been shown to enhance the infiltration and effector function of CD8+ T cells within the tumor microenvironment.[3] This leads to increased secretion of cytotoxic mediators such as Interferon-gamma (IFN-γ), contributing to tumor cell killing.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound in melanoma models.
Table 1: In Vivo Efficacy of this compound in B16-OVA Melanoma Model
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice with B16-OVA melanoma | [3] |
| Treatment Dose | 0.5 mg/kg | [3] |
| Outcome | Significant inhibition of tumor growth | [3] |
Table 2: Immunomodulatory Effects of this compound
| Assay | Effect | Concentration | Cell Type | Reference |
| IL-2 Secretion | Enhanced | 100 µM | Jurkat T cells co-cultured with CHO-K1-hPD-L1 cells | [2] |
| IFN-γ Secretion | Enhanced | Not specified | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| CD8+ T cell function | Enhanced infiltration and function | 0.5 mg/kg (in vivo) | Murine model | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.
Caption: Mechanism of this compound in blocking the PD-1/PD-L1 pathway.
Experimental Protocols
In Vivo B16-OVA Melanoma Tumor Model
This protocol describes a general procedure for establishing a B16-OVA melanoma model and assessing the in vivo efficacy of this compound.
Materials:
-
B16-OVA cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (resuspended in a suitable vehicle)
-
Calipers
Procedure:
-
Culture B16-OVA cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control to the respective groups. The administration route and frequency should be determined based on the experimental design (e.g., intraperitoneal, oral).
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor mice for signs of toxicity and overall health.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for CD8+ T cell infiltration).
T-Cell Activation Assay (IFN-γ Secretion)
This protocol provides a general method for assessing the effect of this compound on T-cell activation by measuring IFN-γ secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phytohemagglutinin (PHA) or other T-cell stimulants
-
This compound
-
Human IFN-γ ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the T cells with a suitable mitogen (e.g., PHA at 5 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of this compound in a melanoma model.
Caption: In vivo experimental workflow for this compound in a melanoma model.
References
Measuring the Oral Bioavailability of OPBP-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the oral bioavailability of the therapeutic peptide OPBP-1. The methodologies outlined are based on established pharmacokinetic principles and specific findings from preclinical studies involving this compound.
Introduction
This compound is a promising proteolysis-resistant D-peptide that acts as a PD-1/PD-L1 blocking agent for cancer immunotherapy.[1][2] A critical aspect of its development is determining its oral bioavailability, which is a measure of the fraction of an orally administered dose that reaches systemic circulation unchanged. Overcoming the poor oral bioavailability of peptides is a significant challenge in drug development.[3] This protocol will detail the necessary steps to accurately quantify the oral bioavailability of this compound and its formulations. A study has shown that a trimethyl chitosan (B1678972) (TMC) hydrogel formulation can significantly enhance the oral bioavailability of this compound.[1][2][4]
Principle of Oral Bioavailability Measurement
Absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) following oral administration to the AUC following intravenous (IV) administration. The IV dose is considered 100% bioavailable as it directly enters the systemic circulation.[5][6]
The formula for calculating absolute oral bioavailability is:
F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100 [5]
Key Pharmacokinetic Parameters of this compound
A preclinical study in Sprague-Dawley (SD) rats has provided the following pharmacokinetic data for this compound, which can be used as a reference.
| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Absolute Oral Bioavailability (F%) |
| This compound Solution | Intravenous (i.v.) | 0.5 | - | - | - | 0.33 | 100% (by definition) |
| This compound Solution | Oral (p.o.) | 0.5 | 1897.2 ± 198.2 | 2 | - | - | 9.78% |
| This compound@TMC Hydrogel | Oral (p.o.) | 0.5 | 3756.0 ± 1043.6 | 12 | 88,043 ± 1898 | 14.55 | 52.8% |
Data sourced from a study on this compound loaded trimethyl chitosan hydrogel.[1][4]
Experimental Workflow
The following diagram illustrates the general workflow for determining the oral bioavailability of this compound.
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation and Characterization of OPBP-1 Loaded Trimethyl Chitosan Hydrogel
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the preparation and characterization of an OPBP-1 loaded N,N,N-trimethyl chitosan (B1678972) (TMC) hydrogel. This hydrogel system is designed for the oral delivery of the PD-L1 blocking peptide this compound, aiming to enhance its bioavailability and half-life for cancer immunotherapy.[1][2] Trimethyl chitosan, a quaternized derivative of chitosan, offers improved solubility over a wide pH range and mucoadhesive properties, making it an excellent candidate for drug delivery applications.[3][4][5] The protocols outlined below cover the synthesis of TMC, the preparation of the this compound loaded hydrogel, and key in vitro characterization assays.
Data Presentation
Table 1: Physicochemical Properties of this compound@TMC Hydrogel
| Parameter | Value | Reference |
| Swelling Ratio in SGF (Simulated Gastric Fluid) | >100% within 1h | [6] |
| Swelling Ratio in SIF (Simulated Intestinal Fluid) | >100% within 1h | [6] |
| This compound Release in SGF (24h) | 53.83 ± 3.62% | [6] |
| This compound Release in SIF (24h) | 36.87 ± 2.90% | [6] |
| Oral Bioavailability of this compound in rats | 52.8% | [1][2] |
| Half-life of this compound in rats | 14.55 h | [1][2] |
Experimental Protocols
Synthesis of N,N,N-Trimethyl Chitosan (TMC)
This protocol describes the synthesis of TMC from chitosan via a two-step reductive methylation process.[7]
Materials:
-
Chitosan (CHT)
-
N-Methyl-2-pyrrolidinone (NMP)
-
Sodium iodide (NaI)
-
Methyl iodide (CH3I)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Dialysis tubing (MWCO 12 kDa)
-
Freeze-dryer
Procedure:
-
Disperse chitosan powder in N-Methyl-2-pyrrolidinone (NMP).
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.
-
Add sodium iodide and methyl iodide to the reaction mixture and allow it to react for a specified time to achieve the desired degree of quaternization.
-
Terminate the reaction by adding an excess of acetone to precipitate the polymer.
-
Filter the precipitate and wash it extensively with acetone to remove unreacted reagents.
-
Dissolve the resulting polymer in distilled water.
-
Dialyze the solution against distilled water for 48 hours using dialysis tubing with a molecular weight cut-off of 12 kDa to remove impurities.
-
Freeze-dry the dialyzed solution to obtain purified N,N,N-trimethyl chitosan (TMC) powder.
-
Confirm the methylation by 1H NMR and FTIR analysis.[7]
Preparation of this compound Loaded TMC Hydrogel (this compound@TMC)
This protocol details the encapsulation of the this compound peptide into the TMC hydrogel.
Materials:
-
Synthesized TMC powder
-
This compound peptide
-
Deionized water
Procedure:
-
Dissolve the synthesized TMC polymer in deionized water to form a homogenous solution. The concentration of the TMC solution should be optimized based on the desired hydrogel properties.
-
Separately, dissolve the this compound peptide in deionized water.
-
Add the this compound solution dropwise to the TMC solution while stirring to ensure uniform distribution of the peptide within the polymer matrix.
-
Allow the mixture to stand for a designated period to enable the formation of the hydrogel through ionic interactions.
-
The resulting this compound loaded TMC hydrogel can then be used for further characterization or lyophilized for storage.
Characterization of the this compound@TMC Hydrogel
This protocol describes the visualization of the hydrogel's internal structure.
Procedure:
-
Freeze-dry a sample of the this compound@TMC hydrogel.
-
Mount the dried hydrogel onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the cross-section of the hydrogel using a scanning electron microscope to observe its porous structure.[6]
This protocol measures the hydrogel's ability to absorb fluid in simulated gastric and intestinal environments.[6]
Procedure:
-
Weigh a known amount of the dried this compound@TMC hydrogel (Wd).
-
Immerse the hydrogel in either Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess fluid, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Continue until the hydrogel reaches a constant weight, indicating equilibrium swelling.
This protocol evaluates the release kinetics of this compound from the TMC hydrogel.[6][8][9]
Procedure:
-
Place a known amount of the this compound@TMC hydrogel into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a known volume of release medium (SGF or SIF) at 37°C with continuous stirring.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as RP-HPLC.[2]
-
Calculate the cumulative percentage of this compound released over time.
Biocompatibility Assessment
This protocol assesses the in vitro toxicity of the hydrogel using a cell-based assay.[10][11][12]
Procedure:
-
Prepare extracts of the this compound@TMC hydrogel by incubating the hydrogel in a cell culture medium for 24 hours.
-
Seed a suitable cell line (e.g., L929 fibroblasts or intestinal epithelial cells) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with the prepared hydrogel extracts at various concentrations.
-
Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh culture medium).
-
After a 24-hour incubation period, assess cell viability using a standard method such as the MTT assay.[13]
-
Measure the absorbance using a microplate reader and calculate the percentage of cell viability relative to the negative control.
Visualizations
Caption: Experimental workflow for the synthesis, preparation, and characterization of this compound@TMC hydrogel.
Caption: Proposed mechanism of action for orally delivered this compound@TMC hydrogel in cancer immunotherapy.
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimethyl chitosan and its applications in drug delivery | Semantic Scholar [semanticscholar.org]
- 4. Trimethyl chitosan and its applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled synthesis of N,N,N-trimethyl chitosan for modulated bioadhesion and nasal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Biocompatibility testing of chitosan hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
Application Notes and Protocols: Experimental Use of OPBP-1 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of OPBP-1, a proteolysis-resistant D peptide that acts as a PD-1/PD-L1 blocking agent, in various cancer models. The provided protocols and data are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is an orally available peptide inhibitor that targets the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] By selectively binding to PD-L1, this compound disrupts the interaction between PD-1 and PD-L1, which is a key mechanism used by cancer cells to evade the immune system.[2][3] This blockade enhances the anti-tumor immune response by increasing the infiltration and function of CD8+ T cells within the tumor microenvironment.[1][2] Preclinical studies have demonstrated the potential of this compound in inhibiting tumor growth in various cancer models.[1][2]
Mechanism of Action
This compound functions as an immune checkpoint inhibitor by blocking the PD-1/PD-L1 signaling pathway. This pathway is a negative regulator of T-cell activation.[3] When PD-L1, expressed on tumor cells, binds to PD-1 on activated T cells, it transmits an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[4] this compound competitively binds to PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.[2] This leads to an increase in the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) by T cells, which are crucial for an effective anti-cancer response.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Concentration of this compound | Outcome | Reference |
| IL-2 Secretion Enhancement | Jurkat T cells co-cultured with CHO-K1-hPD-L1 cells | 100 μM | Potent enhancement of IL-2 secretion from CD45+ Jurkat T cells. | [5] |
| IFN-γ Secretion Enhancement | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Significantly enhances IFN-γ secretion from CD8+ T cells. | [1][2] |
| Cell Viability (MTT Assay) | CT26 colorectal carcinoma cells | Various concentrations | No direct cytotoxic effect on tumor cells. | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Treatment | Dosing | Key Findings | Reference |
| CT26 Colorectal Carcinoma | This compound (intraperitoneal) | 0.5 mg/kg daily for two weeks | Significant inhibition of tumor growth. | [1][2] |
| B16-OVA Melanoma | This compound (intraperitoneal) | 0.5 mg/kg daily for two weeks | Significant inhibition of tumor growth. | [1][2] |
| CT26 Colorectal Carcinoma | This compound@TMC Hydrogel (oral) | Not Specified | Significant inhibition of tumor growth. | [1][2] |
Table 3: In Vivo Pharmacodynamics and Pharmacokinetics of this compound
| Parameter | Animal Model | Formulation | Value | Reference |
| CD8+ T Cell Infiltration | CT26 tumor-bearing mice | This compound (0.5 mg/kg, i.p.) | Increased proportion of CD8+ T cells in tumors. | [1] |
| IFN-γ+ CD8+ T Cells | CT26 tumor-bearing mice | This compound (0.5 mg/kg, i.p.) | Increased proportion of IFN-γ+ CD8+ T cells in tumor, draining lymph nodes, and spleen. | [1] |
| Oral Bioavailability | Rats | This compound@TMC Hydrogel | 52.8% | [1][2] |
| Half-life (T1/2) | Rats | This compound@TMC Hydrogel | 14.55 hours | [1][2] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay (IL-2 Secretion)
Objective: To assess the ability of this compound to enhance T-cell activation by blocking the PD-1/PD-L1 interaction.
Materials:
-
Jurkat T cells (human T-lymphocyte cell line)
-
CHO-K1-hPD-L1 cells (Chinese hamster ovary cells engineered to express human PD-L1)
-
This compound peptide
-
Anti-PD-L1 monoclonal antibody (positive control)
-
PHA (Phytohemagglutinin) and PMA (Phorbol 12-myristate 13-acetate) for T-cell stimulation
-
RPMI-1640 medium supplemented with 10% FBS
-
FACS buffer (PBS with 2% FBS)
-
Anti-human CD45 antibody
-
Anti-human IL-2 antibody
-
Flow cytometer
Procedure:
-
Jurkat Cell Stimulation: Pre-stimulate Jurkat cells with 1 µg/mL PHA and 25 ng/mL PMA for 24 hours.[5]
-
Co-culture Setup:
-
Seed CHO-K1-hPD-L1 cells in a 24-well plate and allow them to adhere overnight.
-
Add the pre-stimulated Jurkat cells to the wells with the CHO-K1-hPD-L1 cells.
-
-
Treatment: Add this compound (e.g., at 100 µM), a positive control anti-PD-L1 antibody (e.g., at 10 µg/mL), or a negative control to the co-culture.[5]
-
Incubation: Co-culture the cells for 48 hours.[5]
-
Staining and Analysis:
-
Harvest the Jurkat cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled anti-human CD45 and anti-human IL-2 antibodies.
-
Analyze the percentage of IL-2+ CD45+ Jurkat cells using a flow cytometer.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
BALB/c mice (for CT26 model) or C57BL/6 mice (for B16-OVA model)
-
CT26 colorectal carcinoma cells or B16-OVA melanoma cells
-
This compound peptide dissolved in a suitable vehicle (e.g., normal saline)
-
Vehicle control (e.g., normal saline)
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell inoculation and treatment administration
Procedure:
-
Tumor Cell Inoculation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control via intraperitoneal injection daily for a specified period (e.g., two weeks).[1]
-
-
Tumor Measurement:
-
Measure the tumor volume every 2-3 days using calipers. Calculate the volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth curves and final tumor volumes between the treatment and control groups.
-
Optional: Harvest tumors, spleens, and draining lymph nodes for further analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry).
-
Conclusion
This compound represents a promising peptide-based therapeutic for cancer immunotherapy. Its ability to block the PD-1/PD-L1 pathway and enhance anti-tumor immunity has been demonstrated in preclinical cancer models. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this compound and similar PD-L1-targeting peptides. For researchers in oncology and drug development, this compound serves as a valuable tool for studying immune checkpoint inhibition and developing novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 4. Development of a nanoparticle-based immunotherapy targeting PD-L1 and PLK1 for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Efficacy of OPBP-1 in Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPBP-1 is a novel, proteolysis-resistant D-peptide antagonist of the programmed death-ligand 1 (PD-L1) immune checkpoint. It has demonstrated significant potential in preclinical cancer immunotherapy by disrupting the PD-1/PD-L1 signaling pathway, which is a key mechanism of tumor immune evasion. These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in various tumor models, supported by experimental data and detailed protocols.
Mechanism of Action: PD-1/PD-L1 Blockade
This compound functions by selectively binding to PD-L1, thereby preventing its interaction with the PD-1 receptor on activated T cells.[1][2] This blockade reinvigorates the anti-tumor immune response by enhancing the infiltration and effector function of CD8+ T cells within the tumor microenvironment.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of this compound in blocking the PD-1/PD-L1 signaling pathway.
Preclinical Efficacy Data
The anti-tumor efficacy of this compound has been evaluated in syngeneic mouse models, demonstrating significant tumor growth inhibition.
In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment Group | Dosage | Administration Route | Tumor Volume Reduction vs. Control | Key Findings | Reference |
| Murine Colorectal (CT26) | This compound | 0.5 mg/kg | Intraperitoneal | Significant inhibition | Enhanced infiltration and function of CD8+ T cells | [1][2] |
| Murine Melanoma (B16-OVA) | This compound | 0.5 mg/kg | Intraperitoneal | Significant inhibition | - | [1] |
| Murine Colorectal (CT26) | This compound@TMC Hydrogel | - | Oral | Significant inhibition | High oral bioavailability and prolonged half-life | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of this compound efficacy studies.
In Vitro PD-1/PD-L1 Blocking Assay
Objective: To determine the ability of this compound to block the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins
-
This compound peptide
-
96-well ELISA plates
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
HRP-conjugated anti-PD-1 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Coat a 96-well plate with recombinant human PD-L1 overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (assay buffer) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of this compound peptide to the wells.
-
Add a fixed concentration of recombinant human PD-1 to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add HRP-conjugated anti-PD-1 antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition based on the absorbance values.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26 murine colorectal cancer cells
-
This compound peptide
-
Vehicle control (e.g., normal saline)
-
Calipers
-
Syringes and needles
Protocol:
-
Inject 1 x 10^6 CT26 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth daily using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 14 days).
-
Measure tumor volume every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD8+ T cell infiltration).
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of this compound efficacy.
Immunohistochemistry for CD8+ T Cell Infiltration
Objective: To quantify the infiltration of CD8+ T cells into the tumor microenvironment following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Microscope slides
-
Primary antibody against CD8
-
Secondary antibody with HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope and imaging software
Protocol:
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer and heat source.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the sections with PBS.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Acquire images using a microscope and quantify the number of CD8+ T cells per unit area using image analysis software.
Conclusion
The provided data and protocols offer a robust framework for assessing the efficacy of the PD-L1 inhibiting peptide, this compound, in preclinical tumor models. These methodologies can be adapted to various cancer types and are crucial for the continued development of this promising immunotherapeutic agent. The ability of this compound to be formulated for oral delivery further enhances its translational potential.
References
Application Notes and Protocols: Monitoring Immune Response to OPBP-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPBP-1 is a novel, orally available peptide inhibitor that targets the programmed death-ligand 1 (PD-L1).[1][2] By binding to PD-L1, this compound disrupts the interaction between PD-1 and PD-L1, a critical immune checkpoint pathway that cancer cells often exploit to evade the host immune system.[1][3] Blockade of the PD-1/PD-L1 pathway is intended to restore and enhance the anti-tumor activity of the immune system, primarily mediated by T cells.[3] Specifically, preclinical studies have indicated that this compound can enhance the secretion of interferon-gamma (IFN-γ) from CD8+ T cells and promote the infiltration and function of these cytotoxic T lymphocytes within the tumor microenvironment.[1][2] Furthermore, this compound has been shown to increase the secretion of Interleukin-2 (IL-2) in Jurkat T cells, a key cytokine for T cell proliferation and activation.[2][4]
Effective monitoring of the immune response to this compound is crucial for understanding its mechanism of action, identifying predictive biomarkers of response, and optimizing treatment strategies.[5][6][7] This document provides detailed application notes and protocols for key assays to monitor the immunological effects of this compound treatment in a research setting.
Key Biomarkers for Monitoring this compound Treatment
A biomarker is a measurable biological factor that provides information about a patient's health status.[5][7] In the context of cancer immunotherapy, biomarkers can help predict treatment response, assess efficacy, and monitor for adverse events.[5][6] Based on the mechanism of action of this compound, the following are key biomarkers to consider for immune monitoring:
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Cellular Markers: Changes in the frequency and activation status of various immune cell populations.
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Soluble Markers: Measurement of cytokines and chemokines in peripheral blood.
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Functional Markers: Assessment of antigen-specific T cell responses.
The table below summarizes potential quantitative data that could be generated from monitoring the immune response to this compound.
| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Week 4) | Post-Treatment (Week 12) |
| Peripheral Blood Immunophenotyping (% of Parent Population) | |||
| CD3+ T Cells (% of Lymphocytes) | 65.2 ± 5.8 | 68.9 ± 6.2 | 72.5 ± 7.1 |
| CD4+ T Cells (% of CD3+) | 60.1 ± 4.5 | 58.7 ± 5.1 | 57.3 ± 4.9 |
| CD8+ T Cells (% of CD3+) | 35.8 ± 3.9 | 38.2 ± 4.1 | 40.1 ± 4.5 |
| CD8+ Ki67+ (% of CD8+) | 2.5 ± 0.8 | 8.7 ± 2.1 | 12.3 ± 3.4 |
| CD8+ PD-1+ (% of CD8+) | 30.1 ± 7.2 | 25.6 ± 6.5 | 20.8 ± 5.9 |
| Regulatory T Cells (CD4+CD25+FoxP3+) (% of CD4+) | 4.8 ± 1.2 | 4.1 ± 1.0 | 3.5 ± 0.9 |
| Serum Cytokine Levels (pg/mL) | |||
| IFN-γ | 5.2 ± 2.1 | 25.8 ± 8.9 | 45.3 ± 12.6 |
| IL-2 | 3.1 ± 1.5 | 15.6 ± 5.4 | 28.9 ± 9.8 |
| TNF-α | 8.9 ± 3.4 | 22.1 ± 7.8 | 35.7 ± 11.2 |
| IL-10 | 12.5 ± 4.1 | 9.8 ± 3.5 | 7.2 ± 2.8 |
| Antigen-Specific T Cell Response (Spot Forming Units / 10^6 PBMCs) | |||
| Tumor-Associated Antigen 1 | 15 ± 8 | 78 ± 25 | 152 ± 45 |
| Tumor-Associated Antigen 2 | 22 ± 11 | 95 ± 32 | 189 ± 58 |
Signaling Pathway and Experimental Workflows
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of PD-1 receptor/ligand targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearch.org [cancerresearch.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Identifying Biomarkers to Guide Cancer Immunotherapy - Labtag Blog [blog.labtag.com]
Troubleshooting & Optimization
Technical Support Center: Improving OPBP-1 Peptide Stability In Vitro
Welcome to the technical support center for the OPBP-1 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various in vitro experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (Oral PD-L1 Binding Peptide 1) is a synthetic D-peptide designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, PD-1.[1] This action can enhance the anti-tumor activity of T cells.[1][2] As a peptide, this compound can be susceptible to various degradation pathways in vitro, including proteolysis, oxidation, and physical aggregation, which can lead to a loss of biological activity.[3][4] However, this compound is a D-peptide, meaning it is composed of D-amino acids, which inherently provides significant resistance to degradation by proteases that typically recognize L-amino acids.[5][6]
Q2: How should I store lyophilized this compound peptide?
A2: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[7] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce water and accelerate degradation.[7]
Q3: What is the best way to dissolve and store this compound in solution?
A3: The solubility of a peptide depends on its amino acid sequence. For this compound, with the sequence GQSEHHMRVYSF, a systematic approach to solubilization is recommended. Start with sterile, distilled water. If solubility is an issue, the choice of solvent should be guided by the peptide's net charge.[8] Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] For short-term storage, solutions can be kept at 4°C. For longer-term storage, aliquots should be frozen at -20°C or -80°C.[7] The optimal pH for storage in solution is typically between 5 and 6 to minimize hydrolysis.[7]
Q4: My this compound peptide is showing reduced activity in my cell-based assays. What could be the cause?
A4: Reduced activity can stem from several factors. Although this compound is a D-peptide and thus resistant to many common proteases, degradation can still occur over time, especially in complex biological media like cell culture supernatants that may contain various enzymes.[10][11] Other potential causes include:
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Improper storage: Exposure to moisture, light, or repeated freeze-thaw cycles can degrade the peptide.[7]
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Physical instability: The peptide may be aggregating or adsorbing to labware surfaces.[4][8]
-
Chemical instability: Depending on the buffer conditions, the peptide could undergo deamidation or oxidation, particularly at residues like Methionine (M) or Histidine (H).[4]
Q5: How can I improve the stability of this compound in my in vitro experiments?
A5: Several strategies can be employed to enhance the in vitro stability of this compound:
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Use of Protease Inhibitors: While this compound is a D-peptide, adding a broad-spectrum protease inhibitor cocktail to your cell culture media or assay buffer can provide extra protection against any atypical enzymatic activity.[10]
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Buffer Optimization: Maintain a buffer pH between 5 and 6, as this range is often optimal for peptide stability.[7]
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Chemical Modifications: Although this compound is already a D-peptide, for other peptides, modifications such as N-terminal acetylation and C-terminal amidation can protect against exopeptidases.[12]
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Formulation Strategies: For sustained-release experiments, consider encapsulating the peptide in a protective matrix like a hydrogel, which has been shown to improve the bioavailability and half-life of this compound in vivo.[1]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify Storage: Confirm that the lyophilized peptide was stored at -20°C or -80°C and that solutions were properly aliquoted and stored. 2. Assess Stability: Perform a stability study by incubating the peptide in your experimental buffer for various time points and analyzing its integrity by HPLC or LC-MS. |
| Inconsistent Peptide Concentration | 1. Accurate Weighing: Peptides can be hygroscopic and carry static charge, making accurate weighing difficult.[2] Weigh in a controlled humidity environment and use an anti-static device if available. 2. Solubility Issues: Ensure the peptide is fully dissolved before use. Incomplete dissolution will lead to lower effective concentrations. |
| Adsorption to Surfaces | 1. Use Low-Binding Labware: Peptides can adsorb to plastic and glass surfaces. Use low-protein-binding microplates and pipette tips. 2. Include a Carrier Protein: Adding a small amount of a carrier protein like bovine serum albumin (BSA) to your buffer can help prevent adsorption. |
Issue 2: Evidence of Peptide Degradation (e.g., extra peaks in HPLC)
| Possible Cause | Troubleshooting Step |
| Proteolytic Cleavage | 1. Incorporate Protease Inhibitors: Add a protease inhibitor cocktail to your in vitro system. 2. Heat-Inactivate Serum: If using fetal bovine serum (FBS), consider heat-inactivating it to reduce enzymatic activity. |
| Oxidation | 1. Use Fresh Buffers: Prepare buffers fresh and consider degassing them to remove dissolved oxygen. 2. Add Antioxidants: For peptides with susceptible residues (like Met, Cys, Trp), adding antioxidants like DTT or TCEP can be beneficial, but check for compatibility with your assay. |
| Deamidation/Hydrolysis | 1. Control pH: Maintain the pH of your solutions, as extreme pH values can accelerate these degradation pathways.[4] Buffering between pH 5-6 is generally recommended.[7] |
Quantitative Data Summary
While specific in vitro stability data for this compound under various conditions is not extensively published, the following table provides a general overview of the impact of D-amino acid substitution on peptide half-life, which is the stability-enhancing strategy used for this compound.
| Peptide Type | Modification | In Vitro System | Half-life (t½) | Fold Increase in Stability |
| L-amino acid peptide | None | Human Plasma | ~2.0 min | - |
| D-amino acid substituted peptide | Replacement of L-amino acids with D-amino acids | Human Plasma | > 33.6 min | > 16.8-fold |
| L-peptide | None | Presence of 10% FBS | Reduced activity by ~90% after 8h | - |
| D-peptide | All L-amino acids replaced with D-amino acids | Presence of 10% FBS | Unaffected activity | Significantly more stable |
Note: The data presented is illustrative of the general effect of D-amino acid incorporation on peptide stability and is compiled from studies on various peptides.[10][12] Researchers should conduct their own stability studies for this compound in their specific experimental systems.
Experimental Protocols
Protocol: In Vitro Stability Assay of this compound in Simulated Biological Fluid
This protocol outlines a method to assess the stability of this compound in a solution containing proteases, simulating conditions it might encounter in certain in vitro assays.
Materials:
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This compound peptide (lyophilized)
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Protease solution (e.g., trypsin, chymotrypsin, or a commercially available protease cocktail)
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Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
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Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
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HPLC or LC-MS system for analysis
Procedure:
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Peptide Preparation: Reconstitute lyophilized this compound in the Assay Buffer to a final concentration of 1 mg/mL.
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Reaction Setup:
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In a microcentrifuge tube, add the this compound solution.
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Add the protease solution to initiate the degradation reaction. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).
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Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
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At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing the Quenching Solution to stop the enzymatic reaction.
-
-
Sample Analysis:
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Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC) or LC-MS.
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Monitor the decrease in the peak area of the intact this compound peptide over time.
-
-
Data Analysis:
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Plot the percentage of intact this compound remaining versus time.
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Calculate the half-life (t½) of the peptide under these conditions using a one-phase decay model.
-
Visualizations
Caption: Workflow for assessing this compound in vitro stability.
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
OPBP-1 Hydrogel Formulation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OPBP-1 hydrogel formulations.
Frequently Asked Questions (FAQs)
Q1: What is the this compound hydrogel and what are its primary applications?
A1: The this compound hydrogel is a formulation designed for the oral delivery of this compound, a D-peptide that blocks the PD-1/PD-L1 immune checkpoint interaction.[1][2] Its primary application is in cancer immunotherapy, where it aims to enhance the anti-tumor immune response.[1][2] The hydrogel is typically composed of N, N, N-trimethyl chitosan (B1678972) (TMC) and is designed to protect the this compound peptide from degradation in the gastrointestinal tract, increase its oral bioavailability, and prolong its half-life.[1][2]
Q2: What are the key advantages of using a hydrogel for this compound delivery?
A2: The key advantages of using the TMC hydrogel for this compound delivery include:
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Enhanced Oral Bioavailability: The hydrogel formulation has been shown to significantly increase the oral bioavailability of this compound to as high as 52.8% in rats.[1][2]
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Prolonged Half-Life: It extends the in vivo half-life of this compound to approximately 14.55 hours in rats.[1][2]
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Protection from Degradation: The hydrogel matrix protects the encapsulated this compound peptide from enzymatic degradation in the gastrointestinal tract.[3]
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Sustained Release: The formulation provides a sustained release profile for the peptide.[3]
Q3: What are the expected characteristics of a successfully formulated this compound@TMC hydrogel?
A3: A successfully formulated this compound@TMC hydrogel should exhibit the following characteristics:
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Porous Structure: Scanning electron microscopy (SEM) should reveal a porous internal structure, which is beneficial for drug encapsulation and diffusion.[3]
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Non-Newtonian Fluid Properties: The apparent viscosity should decrease with an increasing shear rate.[3]
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Temperature-Responsive Viscosity: The viscosity of the hydrogel is expected to be lower at 37°C compared to 25°C.[3]
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High Swelling Ratio: The hydrogel should exhibit a rapid and high swelling ratio, often exceeding 100% within the first hour in simulated gastric and intestinal fluids.[3]
Troubleshooting Guide
Issue 1: Poor or Incomplete Hydrogel Formation
| Potential Cause | Troubleshooting Step |
| Incorrect Polymer Concentration | Ensure the concentration of TMC is optimal. Low polymer concentration can lead to a weak or non-existent gel network.[4] |
| Improper pH | The pH of the solution is critical for chitosan-based hydrogel formation. Ensure the pH is adjusted correctly to induce gelation.[5] |
| Inadequate Cross-linking | If using a cross-linking agent, verify its concentration and reactivity. Insufficient cross-linking results in a weak gel.[4][5] |
| Contamination of Reagents | Impurities in the reagents or solvents can interfere with the polymerization and cross-linking processes. Use high-purity reagents and clean equipment.[5] |
Issue 2: Low this compound Loading Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Mixing Technique | Ensure thorough and uniform mixing of the this compound solution with the hydrogel precursor solution to allow for proper encapsulation.[5] |
| Premature Gelation | If the hydrogel forms too quickly, it may trap the drug inefficiently. Optimize the gelation time by adjusting temperature or pH.[5] |
| Drug-Polymer Incompatibility | While this compound is encapsulated in TMC hydrogels, ensure that the peptide's properties (e.g., isoelectric point) are compatible with the hydrogel's characteristics. |
Issue 3: Rapid Drug Release Profile
| Potential Cause | Troubleshooting Step |
| Low Cross-linking Density | A lower cross-linking density results in a larger mesh size, leading to faster drug diffusion. Increase the cross-linker concentration to slow down release.[4] |
| High Swelling Ratio | A very high and rapid swelling can lead to a burst release of the drug. Modifying the polymer concentration or cross-linking can control the swelling behavior.[3] |
| Low Polymer Concentration | A lower polymer concentration can lead to faster drug release.[4] |
Issue 4: High Viscosity Preventing Injectability (if applicable)
| Potential Cause | Troubleshooting Step |
| High Polymer Concentration | A high concentration of the polymer will significantly increase the viscosity. Adjust the polymer concentration to achieve the desired viscosity for injectability.[4] |
| Strong Intermolecular Interactions | The interactions between polymer chains may be too strong. Consider modifying the formulation with components that can reduce these interactions. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and this compound@TMC Hydrogel in Rats
| Parameter | This compound Solution (Oral) | This compound@TMC Hydrogel (Oral) | This compound Solution (Intravenous) |
| Cmax (ng/mL) | Undetectable | 289.4 ± 34.2 | 1045.6 ± 123.5 |
| Tmax (h) | - | 8.0 ± 0.0 | 0.25 ± 0.0 |
| AUC (ng·h/mL) | - | 6432.1 ± 765.4 | 12182.1 ± 1445.6 |
| T1/2 (h) | - | 14.55 ± 1.73 | 4.5 ± 0.5 |
| Bioavailability (%) | - | 52.8 | - |
| Data adapted from a study on the oral delivery of this compound loaded TMC hydrogel.[1][2] |
Table 2: In Vitro Release of this compound from Solution and Hydrogel
| Formulation | Release Medium | Cumulative Release at 24h (%) |
| Free this compound | Simulated Gastric Fluid (SGF) | 77.59 ± 1.01 |
| Free this compound | Simulated Intestinal Fluid (SIF) | 72.53 ± 4.09 |
| This compound@TMC Hydrogel | Simulated Gastric Fluid (SGF) | 53.83 ± 3.62 |
| This compound@TMC Hydrogel | Simulated Intestinal Fluid (SIF) | 36.87 ± 2.90 |
| This table summarizes the in vitro release profile, demonstrating the sustained release from the hydrogel.[3] |
Experimental Protocols
Protocol 1: General Preparation of a Chitosan-Based Hydrogel
Disclaimer: The following is a general protocol for preparing a chitosan-based hydrogel and should be adapted and optimized for the specific requirements of this compound encapsulation.
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Dissolution of Chitosan: Dissolve N, N, N-trimethyl chitosan (TMC) in a suitable acidic solution (e.g., 0.1 M acetic acid) to a desired concentration (e.g., 1-3% w/v). Stir the solution at room temperature until the chitosan is completely dissolved.
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Addition of this compound: Prepare a stock solution of this compound in a compatible buffer. Add the desired amount of the this compound solution to the chitosan solution under gentle stirring.
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Cross-linking/Gelation:
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For physical cross-linking (pH-induced): Slowly add a neutralizing agent (e.g., 0.1 M NaOH) dropwise to the chitosan-OPBP-1 solution while stirring. Monitor the pH until it reaches the point of gelation (typically above the pKa of chitosan, around pH 6.5-7.4).
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For chemical cross-linking: Introduce a cross-linking agent (e.g., glutaraldehyde, genipin) to the solution. The concentration of the cross-linker should be optimized to achieve the desired gel strength and release characteristics.
-
-
Homogenization: Ensure the mixture is homogenous before gelation is complete.
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Washing and Purification: Once the hydrogel is formed, it may be washed with deionized water or a suitable buffer to remove any unreacted cross-linker or non-encapsulated this compound.
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Lyophilization (Optional): For long-term storage or specific applications, the hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.
Protocol 2: In Vitro Swelling Study
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Prepare and weigh a dried sample of the this compound@TMC hydrogel (Wd).
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Immerse the dried hydrogel in a known volume of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8) at 37°C.
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At predetermined time intervals, remove the hydrogel sample, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
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Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
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Continue until the hydrogel reaches a constant weight (equilibrium swelling).
Visualizations
Caption: Experimental workflow for this compound hydrogel formulation and evaluation.
Caption: Troubleshooting logic for common this compound hydrogel formulation issues.
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
optimizing OPBP-1 dosage for maximum efficacy
Technical Support Center: OPBP-1
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound for maximum efficacy in preclinical research. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the intracellular kinase domain of Receptor Tyrosine Kinase Z (RTK-Z). By binding to RTK-Z, this compound prevents its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.
Q2: How should I reconstitute and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend the following:
-
Reconstitution: Reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Ensure the powder is fully dissolved by vortexing gently.
-
Storage:
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Stock Solution (10 mM): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months or at -80°C for up to 12 months.
-
Lyophilized Powder: Store desiccated at 4°C.
-
Q3: What is a good starting concentration range for cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. We recommend starting with a broad dose-response curve, typically ranging from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific model system.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound dosage.
Problem: I am observing lower-than-expected efficacy or no effect at concentrations where an effect is anticipated.
This is a common issue that can stem from multiple factors in the experimental setup. Follow this logical workflow to diagnose the potential cause.
Problem: this compound is precipitating in my cell culture medium.
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Cause: this compound has limited solubility in aqueous solutions. The final concentration of DMSO in the culture medium might be too low to keep the compound dissolved, or the this compound concentration is too high.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells.
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Intermediate Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium rather than adding a small volume of highly concentrated stock directly to the final culture volume.
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Solubility Test: Before treating cells, visually inspect your final diluted solution for any signs of precipitation after a 30-minute incubation at 37°C.
-
Problem: I am observing high cellular toxicity even at low concentrations.
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Cause: While this compound is designed to be selective, off-target effects or hypersensitivity in certain cell lines can lead to toxicity. The solvent (DMSO) can also be a source of toxicity.
-
Solution:
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Run a Vehicle Control: Always include a "vehicle-only" control group treated with the same final concentration of DMSO as your highest this compound dose. This will help you distinguish between compound-specific toxicity and solvent-induced toxicity.
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Reduce Treatment Duration: Consider reducing the exposure time. For example, if you are treating for 72 hours, try a 48-hour or 24-hour time point to see if toxicity is reduced while maintaining a sufficient efficacy window.
-
Experimental Protocols & Data
Protocol 1: Determining this compound IC50 using an MTS Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that induces 50% inhibition of cell proliferation.
Technical Support Center: Overcoming Resistance to PD-L1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD-L1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to PD-L1 inhibitors?
A1: Resistance to PD-L1 inhibitors can be broadly categorized as primary (innate) or acquired.
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Primary Resistance: This occurs when a patient's tumor does not respond to PD-L1 inhibitor therapy from the outset. Key mechanisms include:
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Lack of T-cell infiltration: The tumor microenvironment (TME) may be "cold" or non-inflamed, lacking the T-cell presence necessary for an anti-tumor immune response.
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Loss of antigen presentation: Mutations in genes involved in the antigen presentation machinery, such as beta-2-microglobulin (B2M), can prevent tumor cells from displaying antigens to T-cells.[1][2]
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Aberrant signaling pathways: Activation of oncogenic pathways, such as PI3K/AKT/mTOR and MAPK, can promote an immunosuppressive TME.
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Presence of immunosuppressive cells: Myeloid-derived suppressor cells (MDSCs), regulatory T-cells (Tregs), and tumor-associated macrophages (TAMs) can inhibit T-cell function.[1][3]
-
-
Acquired Resistance: This develops in patients who initially respond to therapy but whose disease later progresses. Mechanisms include:
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Loss of neoantigens: Tumor cells can lose the specific mutations that create neoantigens recognized by T-cells.[4][5]
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Upregulation of alternative immune checkpoints: Tumors may upregulate other inhibitory receptors like TIM-3, LAG-3, and CTLA-4 to evade the immune system.[6][7][8]
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T-cell exhaustion: Prolonged T-cell stimulation within the TME can lead to a state of dysfunction known as exhaustion, rendering them ineffective.[1][6]
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Mutations in the interferon-gamma (IFN-γ) signaling pathway: Defects in this pathway can make tumor cells insensitive to the anti-proliferative effects of IFN-γ produced by T-cells.[1][4][9]
-
Q2: How can we model resistance to PD-L1 inhibitors in the lab?
A2: Several in vitro and in vivo models can be used to study resistance:
-
In Vitro Models:
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Generating Resistant Cell Lines: Tumor cell lines can be cultured with increasing concentrations of a PD-L1 inhibitor over an extended period to select for resistant populations.[10]
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Co-culture Systems: Co-culturing tumor cells with immune cells (like PBMCs or isolated T-cells) in the presence of a PD-L1 inhibitor can model the interactions within the TME and assess T-cell function.
-
-
In Vivo Models:
-
Syngeneic Mouse Models: These models use immunocompetent mice and mouse tumor cell lines, allowing for the study of the complete immune response. Resistant tumor lines can be generated by serially treating tumor-bearing mice with anti-PD-L1 antibodies and re-implanting the resistant tumors into new mice.[4][7][8]
-
Humanized Mouse Models: These are immunodeficient mice engrafted with a human immune system, enabling the study of human-specific PD-L1 inhibitors.
-
Troubleshooting Guides
Issue 1: High variability in T-cell killing assays.
Q: Our in vitro T-cell mediated tumor killing assays show high variability between experiments. What could be the cause?
A: High variability is a common issue in these complex co-culture assays. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Effector Cell Variability | - Use a consistent donor for peripheral blood mononuclear cells (PBMCs) if possible. - If using multiple donors, screen them for a consistent response. - Characterize the immune cell populations (e.g., CD4+/CD8+ ratio) by flow cytometry for each experiment. |
| Inconsistent Effector-to-Target (E:T) Ratio | - Carefully count and plate cells to ensure a consistent E:T ratio in every well. - Titrate the E:T ratio during assay development to find the optimal window for observing cytotoxicity. |
| Variable PD-L1 Expression on Target Cells | - Monitor PD-L1 expression on your tumor cell line regularly, as it can change with passage number. - Consider stimulating tumor cells with IFN-γ to induce and stabilize PD-L1 expression. |
| Suboptimal T-cell Activation | - Titrate the concentration of your T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to find a level that provides a clear window for observing the effects of the PD-L1 inhibitor. |
Issue 2: Weak or no PD-L1 staining in immunohistochemistry (IHC).
Q: We are having trouble detecting PD-L1 expression in our tumor tissue samples using IHC. What are some common pitfalls?
A: Weak or absent PD-L1 staining can be frustrating. Here’s a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Antibody-Related Issues | - Incorrect Antibody Clone: Ensure you are using a validated antibody clone for your specific application. - Improper Antibody Dilution: The antibody concentration may be too low. Perform a titration to determine the optimal dilution. - Antibody Inactivity: Confirm the antibody has been stored correctly and has not expired. |
| Antigen Retrieval Problems | - Suboptimal Heat-Induced Epitope Retrieval (HIER): The pH of the retrieval buffer is critical. Test different pH buffers (e.g., low pH citrate, high pH EDTA) to find the optimal condition for your antibody and tissue type. - Insufficient Incubation Time/Temperature: Ensure the HIER is performed for the recommended time and at the correct temperature. |
| Tissue Fixation Issues | - Under- or Over-fixation: The duration of formalin fixation can impact antigen preservation. Standardize your fixation protocol. |
| Detection System Problems | - Inactive Enzyme/Substrate: Ensure your detection reagents have not expired and have been stored properly. |
Experimental Protocols
Protocol 1: In Vitro T-cell Exhaustion Assay
This assay models T-cell exhaustion and can be used to screen for compounds that can reverse this state.
Methodology:
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Initial T-cell Stimulation: Stimulate the PBMCs with a T-cell activator like Staphylococcal enterotoxin B (SEB) for 3 days. This initial stimulation will induce T-cell activation and proliferation.
-
Induce Exhaustion: After 3 days, wash the cells and re-culture them in the absence of the initial stimulus. This withdrawal of the strong activating signal while the cells are still in a proliferative state can lead to an exhausted phenotype.
-
Treatment and Re-stimulation: Add your PD-L1 inhibitor or other test compounds to the exhausted T-cells. After a predetermined incubation period, re-stimulate the T-cells with a lower concentration of SEB or anti-CD3/CD28 beads.
-
Readout:
-
Cytokine Production: Collect the supernatant and measure the levels of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead-based assay.[6][11][12] An increase in cytokine production in the presence of your compound suggests a reversal of T-cell exhaustion.
-
Proliferation: Measure T-cell proliferation using assays like CFSE dilution or by incorporating a nucleotide analog like BrdU.
-
Phenotypic Markers: Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on the T-cell surface using flow cytometry.
-
Protocol 2: Generation of an In Vivo Model of Acquired Resistance
This protocol describes how to generate a syngeneic mouse tumor model with acquired resistance to anti-PD-L1 therapy.[4][8]
Methodology:
-
Tumor Cell Implantation: Inject a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma in C57BL/6 mice) subcutaneously into the flank of the mice.
-
Initial Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), begin treatment with an anti-PD-L1 antibody.
-
Tumor Monitoring: Monitor tumor growth throughout the treatment period.
-
Harvesting Resistant Tumors: When a tumor demonstrates resistance by growing despite treatment, euthanize the mouse and aseptically harvest the tumor.
-
Establishment of Resistant Cell Line: Process the tumor tissue to create a single-cell suspension and culture the cells in vitro to establish a resistant cell line.
-
Serial Passaging: Re-implant the resistant tumor cells into a new cohort of mice and repeat the anti-PD-L1 treatment. This process is typically repeated for several cycles to ensure a stable resistant phenotype.[4]
-
Characterization of Resistance: Once a stably resistant model is established, characterize the mechanisms of resistance by analyzing the tumor microenvironment (e.g., immune cell infiltration, expression of other checkpoints) and the tumor cells themselves (e.g., genomic or transcriptomic changes).
Signaling Pathways and Workflows
Caption: The PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
Caption: Workflow for generating an in vivo model of acquired resistance.
Quantitative Data Summary
Table 1: Efficacy of Combination Therapies to Overcome PD-L1 Resistance
| Combination Therapy | Cancer Type | Efficacy Measure | Result |
| Anti-PD-1 + Anti-CTLA-4 | Melanoma | Objective Response Rate (ORR) | ~60% |
| Anti-PD-L1 + Chemotherapy | Triple-Negative Breast Cancer | Progression-Free Survival (PFS) | Significant improvement vs. chemotherapy alone |
| Anti-PD-1 + Anti-VEGF | Renal Cell Carcinoma | Overall Survival (OS) | Significant improvement vs. sunitinib |
| Anti-PD-1 + IDO1 Inhibitor | Melanoma | ORR | Initial promising results, but failed in Phase 3 |
Table 2: Performance of Biomarkers for Predicting Response to PD-L1 Inhibitors
| Biomarker | Method | Predictive Value | Limitations |
| PD-L1 Expression | Immunohistochemistry (IHC) | Higher expression often correlates with better response, but not always.[3][11] | Heterogeneous expression, different antibody clones and scoring systems, dynamic regulation.[13][14][15][16][17] |
| Tumor Mutational Burden (TMB) | Next-Generation Sequencing (NGS) | High TMB is associated with better response in some cancers.[3][11][18] | Not predictive in all cancer types, lack of standardized measurement and reporting. |
| Microsatellite Instability (MSI) | PCR or NGS | MSI-High status is a strong predictor of response across many tumor types.[3][19] | Only prevalent in a subset of cancers. |
| Gene Expression Signatures | RNA Sequencing | Can identify an "inflamed" tumor microenvironment predictive of response. | Requires complex bioinformatics analysis, not yet standardized for clinical use. |
References
- 1. abcam.cn [abcam.cn]
- 2. researchgate.net [researchgate.net]
- 3. criver.com [criver.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | What Happens to the Immune Microenvironment After PD-1 Inhibitor Therapy? [frontiersin.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Mouse Models for Studying Anti-PD-1 Resistance_GemPharmatech [jp.gempharmatech.com]
- 8. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. PD-1/PD-L1 Cancer Immunotherapeutics Reshape Tumor Microenvironment – Clinical Evidence and Molecular Mechanisms for AI-based Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PD-L1 assessment in lung cancer biopsies-pitfalls and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Evaluating Immune Checkpoint Inhibition Biomarkers [jax.org]
Technical Support Center: OPBP-1 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful in vivo experiments with OPBP-1, an orally available PD-1/PD-L1 blocking peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-resistant D-peptide designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] By inhibiting this immune checkpoint pathway, this compound aims to enhance the anti-tumor activity of the immune system, specifically by promoting the function of CD8+ T cells.[1][2][3]
Q2: What are the recommended cancer models for this compound in vivo studies?
A2: this compound has shown significant efficacy in murine colorectal CT26 and melanoma B16-OVA tumor models.[1][2] These models are suitable for evaluating the anti-tumor effects of this compound.
Q3: What is the suggested dosage and administration route for this compound?
A3: this compound has been effectively administered both intraperitoneally (i.p.) and orally. For i.p. injection, a dose of 0.5 mg/kg has been shown to significantly inhibit tumor growth.[1][2][3] For oral administration, this compound is loaded into a trimethyl chitosan (B1678972) (TMC) hydrogel (this compound@TMC) to improve bioavailability.[1][2]
Q4: What are the expected outcomes of a successful this compound in vivo experiment?
A4: A successful experiment should demonstrate significant inhibition of tumor growth in the this compound treated group compared to the control group.[3] This is often accompanied by an increased infiltration and function of CD8+ T cells within the tumor microenvironment, as well as enhanced IFN-γ secretion.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Peptide Instability: this compound, although a D-peptide, could degrade if not handled or stored properly. | - Ensure proper storage of this compound according to the manufacturer's instructions. - Prepare fresh solutions for each administration. |
| Suboptimal Dosage: The dosage may be too low for the specific tumor model or animal strain. | - Perform a dose-response study to determine the optimal dose. - Consider increasing the dose to the recommended 0.5 mg/kg for i.p. injection.[3] | |
| Ineffective Delivery: For oral administration, improper formulation of the TMC hydrogel can lead to poor bioavailability.[1][2] | - Verify the protocol for preparing the this compound@TMC hydrogel. - For i.p. injections, ensure proper injection technique to avoid misadministration. | |
| Tumor Model Resistance: The chosen tumor model may be resistant to PD-1/PD-L1 blockade. | - Confirm PD-L1 expression on the tumor cells. - Consider using a different tumor model known to be responsive to immune checkpoint inhibitors. | |
| High Variability in Tumor Growth Within Groups | Inconsistent Tumor Cell Inoculation: Variation in the number of viable tumor cells or injection site can lead to inconsistent tumor growth. | - Ensure a single-cell suspension of tumor cells and accurate cell counting. - Standardize the subcutaneous injection site and technique. |
| Animal Health: Underlying health issues in the animals can affect both tumor growth and immune response. | - Closely monitor animal health and exclude any animals that show signs of illness unrelated to the tumor or treatment. | |
| Toxicity or Adverse Events | High Dosage: The administered dose may be too high, leading to off-target effects. | - Reduce the dosage and perform a toxicity study. |
| Contamination: Contamination of the this compound solution or delivery vehicle can cause an inflammatory response. | - Use sterile techniques for all preparations and administrations. | |
| No Increase in CD8+ T Cell Infiltration or IFN-γ Secretion | Timing of Analysis: The analysis may be performed at a time point when the immune response has not yet peaked. | - Perform a time-course study to determine the optimal time for analyzing immune cell infiltration and cytokine production. |
| Issues with Immunophenotyping: Problems with antibody staining or flow cytometry gating can lead to inaccurate results. | - Optimize flow cytometry panels and gating strategies. - Include appropriate positive and negative controls for staining. |
Detailed Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
This protocol is a general guideline for assessing the anti-tumor efficacy of this compound in a murine tumor model.
1. Animal Model and Tumor Cell Inoculation:
- Use an appropriate mouse strain for the chosen tumor model (e.g., BALB/c for CT26).
- Subcutaneously inoculate a single-cell suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
2. This compound Administration:
- Intraperitoneal (i.p.) Injection:
- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
- Administer this compound (0.5 mg/kg) or a vehicle control (e.g., sterile saline) daily via i.p. injection for a specified period (e.g., 14 days).[3]
- Oral Administration:
- Prepare the this compound@TMC hydrogel according to the specified protocol.
- Administer the hydrogel orally to the treatment group, while the control group receives the empty hydrogel.
3. Monitoring and Endpoint Analysis:
- Measure tumor volume every 2-3 days.
- At the end of the study, euthanize the mice and excise the tumors.
- Tumors can be weighed and processed for further analysis, such as flow cytometry to analyze immune cell infiltration or immunohistochemistry.
- Spleens and draining lymph nodes can also be harvested for immunological analysis.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Effective I.P. Dose | 0.5 mg/kg | [1][2][3] |
| Oral Bioavailability (this compound@TMC) | 52.8% | [1][2] |
| Half-life in Rats (this compound@TMC) | 14.55 hours | [1][2] |
| Tumor Models | CT26 (colorectal), B16-OVA (melanoma) | [1][2] |
| Key Efficacy Readouts | Inhibition of tumor growth, increased CD8+ T cell infiltration, enhanced IFN-γ secretion | [1][2][3] |
Visualizations
Caption: PD-1/PD-L1 signaling pathway and this compound mechanism.
Caption: Experimental workflow for this compound in vivo studies.
Caption: Troubleshooting flowchart for lack of efficacy.
References
Technical Support Center: Enhancing the Therapeutic Window of OPBP-1
Welcome to the technical support center for OPBP-1, a novel orally available PD-1/PD-L1 blocking peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshoot common issues, and answer frequently asked questions related to the use and optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-resistant D-peptide designed to block the interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1).[1][2] By inhibiting this interaction, this compound aims to restore the anti-tumor activity of T cells, which is often suppressed by the PD-1/PD-L1 pathway in the tumor microenvironment.
Q2: Why is this compound formulated in a trimethyl chitosan (B1678972) (TMC) hydrogel?
A2: While peptides offer high selectivity and fewer side effects compared to small molecules, they typically suffer from poor oral bioavailability and a short half-life.[1][2] The N, N, N-trimethyl chitosan (TMC) hydrogel is used as an oral delivery system to protect this compound from enzymatic degradation in the gastrointestinal tract, thereby significantly increasing its oral bioavailability and prolonging its half-life.[1][3]
Q3: What are the key advantages of this compound over monoclonal antibody-based PD-1/PD-L1 inhibitors?
A3: this compound, as an orally administered peptide, offers potential advantages over monoclonal antibodies, which are typically administered intravenously. These advantages include ease of administration, potentially better patient compliance, and the ability to overcome challenges associated with large molecule delivery, such as poor tumor penetration.
Q4: Have any adverse effects been reported for this compound in preclinical studies?
A4: Preclinical studies have suggested that this compound exhibits negligible toxicity.[3][4] However, as with any immune checkpoint inhibitor, there is a theoretical potential for immune-related adverse events. Researchers should monitor for signs of autoimmune-like reactions in their in vivo models.
Troubleshooting Guides
In Vitro Assays
Issue 1: Low or inconsistent signal in PD-1/PD-L1 blockade assay.
-
Possible Cause A: Suboptimal Reagent Concentration.
-
Troubleshooting Tip: Perform a titration of both the this compound peptide and the detection antibody to determine the optimal concentrations. For initial experiments, a concentration of 100 µM for this compound has been shown to be effective in blocking the PD-1/PD-L1 interaction.[5]
-
-
Possible Cause B: Incorrect Cell Lines or Low Target Expression.
-
Possible Cause C: Assay Protocol Not Optimized.
Issue 2: High background or variability in T-cell activation assays (e.g., IL-2 or IFN-γ secretion).
-
Possible Cause A: Donor-to-Donor Variability in Primary T-cells.
-
Troubleshooting Tip: When using primary human T-cells, expect some level of donor-to-donor variability.[9] It is advisable to test multiple donors and report the range of responses.
-
-
Possible Cause B: Inconsistent T-cell Stimulation.
-
Possible Cause C: Suboptimal Co-culture Conditions.
Oral Formulation and In Vivo Studies
Issue 3: Low oral bioavailability of this compound in animal models.
-
Possible Cause A: Improper Preparation of the TMC Hydrogel.
-
Troubleshooting Tip: The preparation of the TMC hydrogel is critical. Ensure that the TMC polymer is fully dissolved before adding the this compound peptide. A 2% w/v TMC solution is a common starting point.[1]
-
-
Possible Cause B: Instability of the Peptide.
-
Troubleshooting Tip: this compound is a D-peptide, which confers resistance to enzymatic degradation. However, ensure proper storage of the peptide (lyophilized at -20°C or -80°C) to prevent chemical degradation.[1]
-
-
Possible Cause C: Issues with Oral Gavage Technique.
-
Troubleshooting Tip: Ensure proper oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the trachea.
-
Issue 4: High variability in tumor growth inhibition in mouse models.
-
Possible Cause A: Inconsistent Tumor Implantation.
-
Troubleshooting Tip: Ensure a consistent number of tumor cells are implanted at the same anatomical site for each mouse. A pilot study to determine the optimal number of cells for consistent tumor growth is recommended.[11]
-
-
Possible Cause B: Variability in Drug Administration.
-
Possible Cause C: Differences in the Immune Response of Individual Animals.
-
Troubleshooting Tip: Use a sufficient number of animals per group (typically 5-10) to account for biological variability.[12]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |
| This compound Solution (Oral) | 1897.2 ± 198.2 | 2 | - | 8.69 | 9.78 |
| This compound@TMC Hydrogel (Oral) | 3756.0 ± 1043.6 | 12 | 88,043 ± 1898 | 14.55 | 52.8 |
| This compound Solution (i.v.) | - | - | - | 0.33 | - |
Data from Li et al., 2021.[1][3]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a CT26 Mouse Model
| Treatment Group | Administration Route | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 14 |
| Normal Saline (Control) | i.p. | - | ~1200 |
| This compound | i.p. | 0.2 | ~800 |
| This compound | i.p. | 0.5 | ~400 |
Data adapted from Li et al., 2021.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded TMC Hydrogel
-
Synthesize TMC polymer using a two-step methylation method.
-
Prepare a 2% (w/v) solution of TMC polymer in deionized water with continuous stirring.
-
Add this compound to the TMC solution at the desired concentration (e.g., to achieve a final concentration for dosing) with gentle stirring until the peptide is completely dissolved.[1]
Protocol 2: In Vitro PD-1/PD-L1 Blockade Bioassay
-
Culture PD-1 Effector Cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-RE-luciferase reporter) and PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells expressing human PD-L1).
-
Co-culture the two cell types in a 96-well plate. The PD-1/PD-L1 interaction will inhibit TCR signaling and subsequent luciferase expression.
-
Add serial dilutions of this compound or a control antibody to the co-culture.
-
Incubate for 6 hours at 37°C.
-
Add a luciferase detection reagent and measure luminescence. An increase in luminescence indicates the blockade of the PD-1/PD-L1 interaction.[6][7]
Protocol 3: In Vitro T-cell Activation Assay
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
-
Seed PBMCs into a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the diluted this compound to the wells.
-
Stimulate the T-cells with an appropriate stimulus (e.g., Staphylococcal enterotoxin B (SEB) at a final concentration of 1 µg/mL).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant and measure the concentration of cytokines such as IL-2 or IFN-γ using an ELISA kit.[8]
Protocol 4: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
-
Implant a suitable number of tumor cells (e.g., CT26 colorectal carcinoma cells) subcutaneously into the flank of BALB/c mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle daily via the desired route (e.g., oral gavage for TMC hydrogel formulation or intraperitoneal injection). A typical i.p. dose is 0.5 mg/kg.[2][4]
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as quantification of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[4]
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo efficacy testing of oral this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PD-1 PD-L1 Blockade Bioassay Protocol [is.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Technical Support Center: Analytical Methods for OPBP-1 Quantification
Welcome to the technical support center for the analytical quantification of OPBP-1, a novel PD-L1 binding peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols for the accurate measurement of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (Oral PD-L1 Binding Peptide 1) is a proteolysis-resistant D-peptide that can selectively bind to Programmed Death-Ligand 1 (PD-L1).[1] By blocking the interaction between PD-1 and PD-L1, this compound can enhance the anti-tumor immune response.[2][3] Accurate quantification of this compound is crucial for pharmacokinetic (PK) studies, bioavailability assessment, and for understanding its distribution and metabolism, which are all critical aspects of its development as a potential cancer immunotherapeutic.[1][4]
Q2: Which analytical methods are most suitable for this compound quantification?
A2: The most common and suitable analytical methods for quantifying peptides like this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC).[2][5] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also a powerful technique.[6][7]
Q3: What are the critical first steps in developing a robust quantification assay for this compound?
A3: The initial steps involve thorough method development and validation.[8] This includes selecting a suitable analytical technique, optimizing sample preparation to efficiently extract this compound from the biological matrix, and establishing a reliable standard curve. For immunoassays like ELISA, antibody selection and validation are critical. For chromatographic methods, column chemistry and mobile phase composition are key parameters to optimize.[9]
Q4: How can I ensure the stability of this compound in my samples during collection and storage?
A4: Peptides can be susceptible to degradation by proteases present in biological samples. It is recommended to collect samples using protease inhibitors and to store them at -80°C for long-term stability.[3] For plasma samples, rapid separation from blood cells is crucial to minimize protein profile changes.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA is a widely used method for quantifying peptides and proteins. A competitive ELISA is often suitable for small molecules like peptides.
Troubleshooting Guide: ELISA
| Question | Possible Cause | Troubleshooting Steps |
| Why is there no or a very weak signal? | Incorrect assay setup (e.g., reagents missing or added in the wrong order).[11] | - Double-check the protocol to ensure all steps were followed correctly.- Include a positive control to verify the assay components are working.[11] |
| Degraded reagents (e.g., this compound standard, antibody, or enzyme conjugate). | - Check the expiration dates of all reagents.- Aliquot reagents upon arrival to avoid repeated freeze-thaw cycles.[12] | |
| Insufficient coating of the microplate with the this compound conjugate. | - Ensure the coating buffer has the optimal pH (typically 9.6 for carbonate-bicarbonate).- Increase the coating incubation time or temperature.[13] | |
| Why is the background signal too high? | Insufficient washing.[12] | - Increase the number of wash steps and the soaking time between washes.- Ensure the plate washer is functioning correctly and all wells are being aspirated completely.[14] |
| Ineffective blocking. | - Optimize the blocking buffer (e.g., increase the concentration of BSA or use a different blocking agent).- Ensure the blocking step is performed for the recommended time and temperature.[12] | |
| Non-specific binding of the antibody. | - Use a high-quality, affinity-purified antibody.- Titrate the antibody to determine the optimal concentration that gives a good signal-to-noise ratio.[15] | |
| Why is there high variability between replicate wells? | Pipetting errors. | - Use calibrated pipettes and ensure consistent technique.- Mix all reagents and samples thoroughly before pipetting.[11] |
| Edge effects due to uneven temperature across the plate. | - Use a plate sealer during incubations.- Avoid stacking plates in the incubator.[12] |
Experimental Protocol: Competitive ELISA for this compound
This protocol is a model for developing a competitive ELISA for this compound. Optimization will be required for specific antibodies and sample types.
Materials:
-
This compound standard
-
This compound conjugated to a carrier protein (e.g., BSA or KLH) for coating
-
Anti-OPBP-1 primary antibody
-
HRP-conjugated secondary antibody
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Plate Coating:
-
Dilute the this compound-carrier protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.[13]
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.[13]
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard in Blocking Buffer.
-
Prepare your samples (e.g., plasma, tissue homogenate) diluted in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard dilution or sample with 50 µL of the diluted anti-OPBP-1 primary antibody for 1 hour at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[16]
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.[16]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal will be inversely proportional to the concentration of this compound in the sample.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Quantification
RP-HPLC is a robust and reliable method for the quantification of peptides. The following protocol is based on the pharmacokinetic analysis of this compound.[2][4]
Troubleshooting Guide: HPLC
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing peak tailing or fronting? | Incompatible sample solvent. | - Dissolve the sample in the mobile phase whenever possible.[17] |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[18] | |
| Active sites on the column packing material. | - Use a high-purity silica (B1680970) column.- Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase.[18] | |
| Why are my retention times shifting? | Change in mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate composition.- Degas the mobile phase to prevent bubble formation.[17] |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Replace the column if it has been used extensively or if the backpressure is abnormally high. | |
| Why am I seeing broad peaks? | Low mobile phase flow rate. | - Check the pump for leaks and ensure the flow rate is set correctly. |
| Extra-column volume. | - Use tubing with a small internal diameter and keep the length to a minimum. | |
| Sample degradation. | - Ensure samples are stored properly and analyzed promptly after preparation. |
Experimental Protocol: RP-HPLC for this compound
This protocol is adapted from a study that performed pharmacokinetic analysis of this compound in rats.[2][4]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound standard
-
Plasma samples
Sample Preparation (from Plasma):
-
Thaw frozen plasma samples on ice.[19]
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[20]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% B to 60% B over 30 minutes is a good starting point. This will need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
Data Analysis:
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Plot the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound from a study in rats.[4]
| Parameter | This compound Solution (Oral) | This compound@TMC Hydrogel (Oral) | This compound Solution (i.v.) |
| Cmax (ng/mL) | 1897.2 ± 198.2 | 3756.0 ± 1043.6 | - |
| Tmax (h) | 2 | 12 | - |
| AUC (ng·h/mL) | - | 88,043 ± 1898 | - |
| T½ (h) | - | 14.55 | 0.33 |
| Bioavailability (%) | 9.78 | 52.8 | - |
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for this compound quantification.
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. LC-MS bioanalysis of intact proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. mabtech.com [mabtech.com]
- 12. biomatik.com [biomatik.com]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. affbiotech.cn [affbiotech.cn]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. hplc.eu [hplc.eu]
- 19. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research-portal.uu.nl [research-portal.uu.nl]
Validation & Comparative
comparing OPBP-1 with other small molecule PD-L1 inhibitors
A Comprehensive Comparison of OPBP-1 and Other Small Molecule PD-L1 Inhibitors for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is rapidly evolving, with a growing interest in small molecule inhibitors targeting the programmed death-ligand 1 (PD-L1). These molecules offer potential advantages over traditional monoclonal antibodies, including oral bioavailability and improved tumor penetration. This guide provides an objective comparison of this compound, a novel D-peptide inhibitor, with other prominent small molecule PD-L1 inhibitors, supported by experimental data.
Introduction to Small Molecule PD-L1 Inhibitors
The interaction between programmed cell death protein 1 (PD-1) on T cells and its ligand PD-L1 on tumor cells is a critical immune checkpoint that suppresses the anti-tumor immune response. Small molecule inhibitors that disrupt this interaction can restore T-cell activity and enhance the body's ability to fight cancer. These inhibitors primarily function by binding to PD-L1, often inducing its dimerization and subsequent internalization, thereby preventing its engagement with PD-1.
This compound: A D-Peptide PD-L1 Inhibitor
This compound is a D-peptide developed through phage display screening and molecular modeling.[1] Unlike many other small molecules, this compound is a peptide, which can offer advantages in terms of selectivity and reduced side effects.[2][3] It has been shown to selectively bind to PD-L1, block the PD-1/PD-L1 interaction, and consequently enhance T-lymphocyte function.[1][2] A key feature of this compound is its high stability and oral activity.[1]
Quantitative Comparison of PD-L1 Inhibitors
Direct comparison of the potency of different small molecule inhibitors is best achieved by examining their half-maximal inhibitory concentration (IC50) values from biochemical assays and their half-maximal effective concentration (EC50) values from cell-based assays. The following table summarizes the available data for several key small molecule PD-L1 inhibitors.
| Inhibitor | Type | PD-1/PD-L1 Binding Inhibition (IC50) | Cell-Based T-Cell Activation (EC50) | Mechanism of Action |
| BMS-1166 | Small Molecule | 1.4 nM (HTRF) | 276 nM (Jurkat/CHO co-culture) | Induces PD-L1 dimerization |
| BMS-1001 | Small Molecule | 0.9 nM (HTRF) | 253 nM | Induces PD-L1 dimerization |
| CCX559 | Small Molecule | 0.47 nM (ELISA) | Not explicitly stated, but enhances IFNγ secretion | Induces PD-L1 dimerization and internalization |
| Incyte-011 | Small Molecule | 5.293 nM (HTRF) | Increased IFN-γ production at 1 µM | Induces PD-L1 dimerization |
| Incyte-001 | Small Molecule | 11 nM (HTRF) | Not active in IFN-γ production assay | Induces PD-L1 dimerization |
| Inhibitor | Assay | Result |
| This compound | Jurkat T-cell IL-2 Secretion Assay | Enhanced IL-2 secretion at 12.5 µM |
| This compound | Human PBMC IFN-γ Secretion Assay | Enhanced IFN-γ secretion |
In Vivo Efficacy
The ultimate measure of a potential therapeutic is its effectiveness in a living organism. The following table summarizes the in vivo efficacy data for this compound.
| Inhibitor | Animal Model | Dosing | Key Findings |
| This compound | CT26 colorectal carcinoma | 0.5 mg/kg, daily i.p. | Significant tumor growth inhibition; increased infiltration and function of CD8+ T cells.[2][4] |
| This compound | B16-OVA melanoma | 0.5 mg/kg, daily i.p. | Significant tumor growth inhibition.[2][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the ability of a compound to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with 6xHis and Fc)
-
HTRF detection reagents (e.g., anti-6xHis-Europium and anti-Fc-d2)
-
Assay buffer
-
384-well low-volume white plates
-
Test compounds (small molecule inhibitors)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of tagged PD-1 and PD-L1 proteins to the wells of the microplate.
-
Add the different concentrations of the test compounds to the wells. Include positive (no inhibitor) and negative (no proteins) controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Add the HTRF detection reagents to the wells.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
T-Cell Activation Assay (Jurkat/CHO Co-culture)
This cell-based assay assesses the ability of a compound to restore T-cell activation in the presence of PD-L1-mediated inhibition.
Materials:
-
Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter.
-
CHO cells engineered to express human PD-L1.
-
Cell culture medium.
-
Test compounds.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase substrate.
-
Luminometer.
Procedure:
-
Seed the PD-L1-expressing CHO cells in the 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the target cells.
-
Immediately add the different concentrations of the test compounds to the co-culture.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours).
-
Add the luciferase substrate to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer to quantify T-cell activation.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical experiment to evaluate the antitumor efficacy of a small molecule PD-L1 inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Syngeneic tumor cell line (e.g., CT26 or B16-OVA).
-
Sterile PBS or serum-free medium.
-
Test compound (e.g., this compound) and vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Culture the tumor cells and harvest them during the logarithmic growth phase.
-
Subcutaneously inject approximately 1 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound at 0.5 mg/kg) and vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
References
Efficacy of OPBP-1 in Combination with Chemotherapy: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of the oral PD-L1 inhibitor, OPBP-1, with established combination therapies involving PD-1/PD-L1 inhibitors and chemotherapy for the treatment of colorectal cancer and melanoma. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and clinical trial design.
Executive Summary
This compound, an orally available, proteolysis-resistant D-peptide, has demonstrated significant anti-tumor activity as a monotherapy in preclinical cancer models by blocking the PD-1/PD-L1 immune checkpoint.[1] While direct experimental data on the efficacy of this compound in combination with chemotherapy is not currently available in published literature, this guide provides a comparative framework by evaluating its standalone performance against the well-documented synergistic effects of combining other PD-1/PD-L1 inhibitors with standard chemotherapy regimens in similar cancer types. The rationale for such combinations lies in the potential for chemotherapy to induce immunogenic cell death and enhance the tumor microenvironment's susceptibility to immune checkpoint blockade.
This compound: Mechanism of Action and Preclinical Efficacy (Monotherapy)
This compound is a novel peptide designed to selectively bind to Programmed Death-Ligand 1 (PD-L1), thereby inhibiting its interaction with the PD-1 receptor on T-cells.[1] This blockade reinvigorates the host's anti-tumor immune response by enhancing the infiltration and function of CD8+ T-cells within the tumor microenvironment.[1]
Preclinical Data in Murine Cancer Models
| Cancer Model | Treatment | Dosage | Key Findings | Reference |
| Colorectal (CT26) | This compound | 0.5 mg/kg (daily) | Significant inhibition of tumor growth | [1][2] |
| Melanoma (B16-OVA) | This compound | 0.5 mg/kg (daily) | Significant inhibition of tumor growth | [2] |
Comparative Efficacy: PD-1/PD-L1 Inhibitors in Combination with Chemotherapy
While specific data for this compound is lacking, numerous studies have demonstrated the enhanced efficacy of combining PD-1/PD-L1 monoclonal antibodies with chemotherapy in both colorectal cancer and melanoma.
Colorectal Cancer
In patients with proficient mismatch repair (pMMR) or microsatellite stable (MSS) colorectal cancer, which are typically resistant to PD-1/PD-L1 inhibitor monotherapy, combination strategies are being actively investigated.[3] The addition of chemotherapy to PD-1/PD-L1 blockade aims to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more responsive to immunotherapy.[3]
Melanoma
For high-risk oral mucosal melanoma, adjuvant therapy combining chemotherapy with anti-PD-1 agents has shown significant improvements in overall survival (OS) and progression-free survival (PFS) compared to chemotherapy alone.[4]
| Cancer Type | Treatment Combination | Key Efficacy Metrics | Reference |
| High-Risk Oral Mucosal Melanoma | Chemotherapy + Anti-PD-1 Agents | 2-year OS: 71.0%; 2-year PFS: 53.6% | [4] |
| High-Risk Oral Mucosal Melanoma | Chemotherapy Only | 2-year OS: 43.5%; 2-year PFS: 10.9% | [4] |
Experimental Protocols
This compound Monotherapy in Murine Models (Summarized Protocol)
A detailed experimental protocol for evaluating the in vivo efficacy of this compound can be summarized as follows:
-
Animal Models: BALB/c mice are subcutaneously inoculated with CT26 colorectal cancer cells or C57BL/6 mice are inoculated with B16-OVA melanoma cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., 0.5 mg/kg).
-
Tumor Measurement: Tumor volume is measured at regular intervals throughout the study.
-
Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis is performed to assess the infiltration of CD8+ T-cells.
Combination Therapy in Clinical Trials (General Protocol Outline)
The following provides a general outline for a clinical trial evaluating a PD-1 inhibitor in combination with chemotherapy:
-
Patient Population: Patients with a confirmed diagnosis of the target cancer (e.g., locally advanced resectable oral squamous cell carcinoma) are recruited.
-
Randomization: Patients are randomly assigned to an experimental group (PD-1 inhibitor + chemotherapy) or a control group (chemotherapy alone).
-
Treatment Regimen: The experimental group receives a PD-1 inhibitor (e.g., Toripalimab) in combination with a standard chemotherapy regimen (e.g., albumin paclitaxel (B517696) and cisplatin) for a defined number of cycles.
-
Efficacy Evaluation: Treatment effectiveness is evaluated based on metrics such as complete response rate, partial response rate, and pathological complete response rate.
-
Safety Assessment: The safety profile of the combination therapy is monitored throughout the trial.
Visualizing the Pathways and Processes
Signaling Pathway of this compound
Caption: Mechanism of this compound in blocking the PD-1/PD-L1 signaling pathway.
Hypothetical Experimental Workflow for Combination Study
Caption: Proposed workflow for a preclinical study of this compound with chemotherapy.
Conclusion and Future Directions
This compound demonstrates considerable promise as an oral anti-cancer immunotherapeutic agent. While preclinical monotherapy data is encouraging, the true potential of this compound may lie in its combination with chemotherapy, a strategy that has proven effective for other PD-1/PD-L1 inhibitors. Future preclinical studies should focus on evaluating the synergistic effects, optimal dosing, and scheduling of this compound in combination with various chemotherapy agents for colorectal cancer and melanoma. Such data will be critical for the design of future clinical trials and for positioning this compound as a valuable addition to the cancer treatment landscape.
References
- 1. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy in combination with anti-PD-1 agents as adjuvant therapy for high-risk oral mucosal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating OPBP-1's Effect on T Cell Activation: A Comparative Guide
Executive Summary: This guide provides a comparative analysis of OPBP-1, a peptide-based inhibitor of the Programmed Death-Ligand 1 (PD-L1), against other therapeutic modalities targeting the PD-1/PD-L1 immune checkpoint. The objective is to evaluate their respective efficacies in modulating T cell activation. This document summarizes quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes key biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to T Cell Activation and the Role of PD-1/PD-L1
T cell activation is a critical process in the adaptive immune response, essential for clearing infections and eliminating cancerous cells. This process is initiated by the interaction of the T cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). However, for a full and sustained activation, a co-stimulatory signal is required.
The PD-1/PD-L1 pathway serves as a crucial immune checkpoint that negatively regulates T cell activation. PD-1 is a receptor expressed on activated T cells, while its ligand, PD-L1, is expressed on various cells, including some cancer cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T cell exhaustion and a dampened anti-tumor immune response. Consequently, blocking the PD-1/PD-L1 interaction has emerged as a highly effective strategy in cancer immunotherapy.
This compound: A Peptide-Based PD-L1 Inhibitor
This compound is a novel peptide designed to block the interaction between PD-1 and PD-L1. By competitively binding to PD-L1, this compound prevents its engagement with PD-1 on T cells, thereby releasing the "brakes" on T cell activation and enhancing the anti-tumor immune response.
Comparative Analysis of T Cell Activation
This section compares the efficacy of this compound in activating T cells against established monoclonal antibodies and other emerging small-molecule and peptide-based inhibitors.
Comparison with Monoclonal Antibodies (Atezolizumab, Avelumab)
Monoclonal antibodies that target either PD-1 or PD-L1 are the current standard of care in cancer immunotherapy. Atezolizumab and Avelumab are two such FDA-approved anti-PD-L1 antibodies. While direct head-to-head quantitative data for this compound against these specific antibodies is limited in publicly available literature, we can infer a comparative effect based on published studies.
| Treatment | T Cell Activation Marker | Cell Type | Concentration/Dose | Observed Effect | Citation |
| This compound | IL-2 Secretion | Jurkat T cells | 100 µM | Significant increase in IL-2 positive cells. Activity was comparable to an anti-PD-L1 monoclonal antibody. | [1] |
| This compound | IFN-γ+ CD8+ T cells | CT26 tumor-bearing mice | 0.5 mg/kg (in vivo) | Significant increase in the proportion of IFN-γ secreting CD8+ T cells in the tumor microenvironment. | [2] |
| Atezolizumab | T cell-mediated cytotoxicity | A549 lung cancer cells co-cultured with PBMCs | 200 µg/mL | Increased T cell-mediated cytotoxicity. | [3] |
| Atezolizumab | T cell-mediated cytotoxicity | PD-L1+ Triple Negative Breast Cancer cells | Not specified | Potentiates T cell-mediated cytotoxicity and apoptosis. | [4][5] |
| Avelumab | IFN-γ Production | Naïve CD8+ T cells co-cultured with dendritic cells | 10 µg/mL | Boosted IFN-γ production in the presence of IL-12. | [6] |
| Avelumab | NK cell-mediated cytotoxicity & cytokine production | Triple Negative Breast Cancer cells | Not specified | Triggers NK cell-mediated cytotoxicity and cytokine production. | [7][8] |
Comparison with Other Peptide and Small-Molecule Inhibitors
A growing number of peptide-based and small-molecule inhibitors targeting the PD-1/PD-L1 pathway are in development. These agents offer potential advantages over monoclonal antibodies, such as oral bioavailability and better tumor penetration.
| Inhibitor | Type | T Cell Activation Marker | Cell Type/Model | Concentration | Observed Effect | Citation | |---|---|---|---|---|---| | This compound | Peptide | IL-2 Secretion | Jurkat T cells | 100 µM | Significant increase in IL-2 positive cells. |[1] | | BMS-1001 | Small Molecule | T cell activation (reporter assay) | Jurkat T cells | Not specified | Alleviates the inhibitory effect of soluble PD-L1 on T cell activation. |[9] | | BMS-1166 | Small Molecule | T cell activation (reporter assay) | Jurkat T cells | Not specified | Alleviates the inhibitory effect of soluble PD-L1 on T cell activation. |[9] | | CA-170 | Small Molecule | T cell proliferation and IFN-γ production | Murine spleen cells | 100 nmol/L | Rescued T cell proliferation and induced IFN-γ production. |[10] | | PPL-C | Peptide | IFN-γ production and T cell proliferation | Human CD4+ T cells | 20 µmol/L | Significant increase in IFN-γ release and T cell proliferation. |[11] |
Experimental Protocols
In Vitro T Cell Activation Assay (IL-2/IFN-γ Secretion)
This protocol describes a method to assess the ability of this compound to enhance T cell activation by measuring cytokine secretion.
Objective: To quantify the secretion of IL-2 and IFN-γ from T cells following co-culture with PD-L1 expressing cells in the presence of this compound or a comparator.
Materials:
-
Jurkat T cells (or primary human PBMCs/purified T cells)
-
CHO-K1 cells stably expressing human PD-L1 (CHO-hPD-L1)
-
This compound peptide
-
Anti-PD-L1 monoclonal antibody (e.g., Atezolizumab) as a positive control
-
Scrambled peptide as a negative control
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for T cell stimulation
-
ELISA or ELISpot kits for human IL-2 and IFN-γ
Procedure:
-
T Cell Stimulation (Priming):
-
Culture Jurkat T cells in complete RPMI medium.
-
For priming, stimulate Jurkat cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) for 24 hours. This induces PD-1 expression.
-
-
Co-culture Setup:
-
Seed CHO-hPD-L1 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the primed Jurkat T cells and resuspend them in fresh medium.
-
Add the primed Jurkat T cells to the wells containing the CHO-hPD-L1 cells at a desired effector-to-target ratio (e.g., 5:1).
-
Immediately add this compound, the anti-PD-L1 antibody, or the scrambled peptide at various concentrations to the co-culture.
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or ELISpot assays according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Compare the cytokine levels in the this compound treated groups to the negative and positive control groups.
-
In Vivo Murine Tumor Model (CD8+ T Cell Infiltration)
This protocol outlines a method to evaluate the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Objective: To assess the effect of this compound on tumor growth and the infiltration of CD8+ T cells into the tumor microenvironment.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound peptide
-
Phosphate-buffered saline (PBS) as a vehicle control
-
Anti-mouse CD8a antibody for flow cytometry
-
Anti-mouse IFN-γ antibody for intracellular staining
-
Flow cytometer
Procedure:
-
Tumor Cell Implantation:
-
Inject CT26 cells subcutaneously into the flank of BALB/c mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 14 days).
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
-
Tumor and Spleen Harvesting:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and spleens.
-
-
Immune Cell Isolation:
-
Process the tumors into single-cell suspensions using mechanical dissociation and enzymatic digestion.
-
Prepare single-cell suspensions from the spleens.
-
-
Flow Cytometry Analysis:
-
Stain the single-cell suspensions with fluorescently labeled antibodies against CD8a.
-
For intracellular cytokine staining, stimulate the cells in vitro with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before staining for intracellular IFN-γ.
-
Acquire the stained cells on a flow cytometer.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the percentage of CD8+ T cells and IFN-γ+ CD8+ T cells within the tumor and spleen.
-
Compare the immune cell populations and tumor volumes between the treatment groups.
-
Signaling Pathways and Mechanisms of Action
The interaction of PD-L1 on a tumor cell with PD-1 on a T cell leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key signaling molecules downstream of the T cell receptor, such as Lck, ZAP70, and PI3K, thereby inhibiting T cell activation, proliferation, and cytokine production.
This compound acts by physically blocking the interaction between PD-L1 and PD-1. This prevents the initiation of the inhibitory signaling cascade, allowing the T cell receptor signaling to proceed, leading to T cell activation and an effective anti-tumor immune response.
Conclusion
This compound demonstrates a promising capacity to enhance T cell activation by effectively blocking the PD-1/PD-L1 inhibitory pathway. The available data suggests its efficacy is comparable to that of monoclonal antibodies in in-vitro settings and shows significant anti-tumor activity in vivo. As a peptide-based inhibitor, this compound may offer advantages in terms of production, cost, and potentially, oral bioavailability. Further direct comparative studies with approved monoclonal antibodies are warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and validation of this compound and other novel immune checkpoint inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 5. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 8. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
A Comparative Guide to Peptide-Based Cancer Therapies: OPBP-1 and Other Emerging Strategies
Peptide-based therapeutics are at the forefront of oncology research, offering high specificity and potent anti-tumor activity.[1] This guide provides a comparative analysis of OPBP-1, a novel oral PD-L1 inhibitor, against other major classes of peptide-based cancer therapies, including oncolytic peptides, peptide vaccines, and peptide receptor radionuclide therapy (PRRT). The comparison focuses on mechanisms of action, performance data from preclinical and clinical studies, and the experimental protocols used to generate this data.
This compound: An Orally Available PD-1/PD-L1 Blocking Peptide
This compound (Oral PD-L1 Binding Peptide 1) is a proteolysis-resistant D-peptide designed to block the interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1), a critical immune checkpoint pathway that cancer cells exploit to evade immune destruction.[2][3] Unlike monoclonal antibodies that require intravenous administration, this compound has been formulated in a hydrogel for oral delivery, enhancing its bioavailability and half-life.[2]
Mechanism of Action: this compound selectively binds to PD-L1, preventing it from engaging with the PD-1 receptor on T-cells. This blockade reinvigorates suppressed T-cells within the tumor microenvironment, enhancing their ability to recognize and kill cancer cells.[2][4] Studies have shown that this interaction leads to increased secretion of interferon-gamma (IFN-γ) by CD8+ T-cells, a key indicator of a robust anti-tumor immune response.[2]
Performance Data: In preclinical mouse models, this compound demonstrated significant tumor growth inhibition. When delivered orally via a trimethyl chitosan (B1678972) (TMC) hydrogel, it achieved a notable oral bioavailability of 52.8% and a prolonged half-life of 14.55 hours in rats.[2][3] In murine colorectal (CT26) and melanoma (B16-OVA) models, a low dose of 0.5 mg/kg significantly inhibited tumor growth by enhancing the infiltration and function of CD8+ T-cells.[2][3]
| Therapy | Target | Model | Key Metric & Result |
| This compound | PD-L1 | Murine (CT26, B16-OVA) | Tumor Growth Inhibition: Significant at 0.5 mg/kg.[2][3] |
| Rat | Oral Bioavailability: 52.8%.[2] | ||
| Rat | Half-life: 14.55 hours.[2] |
Signaling Pathway Diagram: this compound Mechanism of Action
References
- 1. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Synergistic Potential of OPBP-1: A Comparative Guide to Combination Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
OPBP-1, an orally available, proteolysis-resistant D-peptide, represents a novel approach to cancer immunotherapy by targeting the programmed death-ligand 1 (PD-L1).[1][2][3] Its mechanism of action involves selectively binding to PD-L1 and blocking the interaction with its receptor, programmed cell death protein 1 (PD-1).[1][2][3] This disruption of the PD-1/PD-L1 axis has been shown to enhance the anti-tumor activity of the immune system, primarily by augmenting the function and infiltration of CD8+ T cells into the tumor microenvironment.[1][2][3] Preclinical studies in murine models of colorectal cancer (CT26) and melanoma (B16-OVA) have demonstrated significant tumor growth inhibition with this compound treatment.[1][2] Furthermore, a trimethyl chitosan (B1678972) (TMC) hydrogel formulation (this compound@TMC) has been developed to improve the oral bioavailability and prolong the half-life of this compound.[1]
While preclinical data on this compound as a monotherapy is promising, the future of cancer immunotherapy largely lies in synergistic combination strategies. This guide provides a comparative overview of the potential synergistic effects of this compound with other established immunotherapies. Although direct preclinical or clinical studies combining this compound with other immunotherapies have yet to be published, this guide extrapolates the expected synergies based on the well-documented effects of combining other PD-1/PD-L1 inhibitors with various immunotherapeutic modalities.
Mechanism of Action of this compound
This compound functions by inhibiting the PD-1/PD-L1 immune checkpoint pathway. This pathway is a key regulator of T-cell activation and is often exploited by cancer cells to evade immune surveillance.
References
- 1. A combination of PD-1/PD-L1 inhibitors: The prospect of overcoming the weakness of tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OPBP-1 and Atezolizumab: A New Frontier in PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continually evolving, with immune checkpoint inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis at the forefront of this revolution. Atezolizumab, a well-established monoclonal antibody, has demonstrated significant clinical efficacy in treating various cancers. Emerging from the preclinical pipeline is OPBP-1, a novel D-peptide inhibitor of PD-L1, distinguished by its potential for oral administration. This guide provides a comprehensive comparative analysis of these two agents, focusing on their mechanism of action, available performance data, and the experimental methodologies used for their evaluation.
At a Glance: this compound vs. Atezolizumab
| Feature | This compound | Atezolizumab |
| Molecule Type | D-peptide | Humanized IgG1 monoclonal antibody |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-Ligand 1 (PD-L1) |
| Mechanism of Action | Blocks the interaction between PD-1 and PD-L1.[1][2][3] | Blocks the interaction of PD-L1 with PD-1 and B7.1 (CD80) receptors.[4][5][6][7] |
| Administration | Oral (in a hydrogel formulation)[1][2] | Intravenous infusion[4] |
| Development Stage | Preclinical[1][2] | Clinically approved for various cancers[4][8] |
Mechanism of Action: Targeting the PD-1/PD-L1 Pathway
Both this compound and atezolizumab function by disrupting the immunosuppressive signaling mediated by the interaction between PD-1 on T-cells and PD-L1 on tumor cells and other immune cells within the tumor microenvironment. This blockade reinvigorates the anti-tumor immune response.
Atezolizumab is a monoclonal antibody that binds to PD-L1, preventing it from engaging with both the PD-1 and B7.1 receptors on T-cells.[4][7] This dual blockade effectively removes the "brakes" on the immune system, allowing for the activation and proliferation of cytotoxic T-cells that can recognize and eliminate cancer cells.[6][7]
This compound, a D-peptide, also selectively binds to PD-L1 to block its interaction with PD-1.[1][2][3] Being a D-peptide, this compound is designed to be resistant to proteolysis, a key feature for its development as an orally available therapeutic.[1][2]
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound and Atezolizumab.
Preclinical Efficacy of this compound
As this compound is in the preclinical stage, the available data is derived from in vitro and in vivo animal studies.
In Vitro Studies
-
PD-1/PD-L1 Blocking Activity: this compound demonstrated a dose-dependent ability to block the interaction between human and mouse PD-1 and PD-L1.[9]
-
T-Cell Activation: In co-culture experiments with Jurkat T-cells and CHO-K1 cells overexpressing human PD-L1, this compound at a concentration of 100 µM was shown to enhance the secretion of IL-2 from T-cells, indicating a restoration of T-cell function.[1][9]
In Vivo Studies (Mouse Models)
In murine models of colorectal (CT26) and melanoma (B16-OVA) cancers, intraperitoneal administration of this compound at a dose of 0.5 mg/kg daily for two weeks resulted in significant inhibition of tumor growth.[1][2] This anti-tumor effect was associated with an increased infiltration and function of CD8+ T-cells within the tumor.[1][2]
A key innovation for this compound is its formulation in a trimethyl chitosan (B1678972) (TMC) hydrogel for oral delivery.[1][2] This formulation, termed this compound@TMC, demonstrated an oral bioavailability of 52.8% and a prolonged half-life of 14.55 hours in rats.[1][2] Oral administration of this compound@TMC also significantly inhibited tumor growth in the CT26 mouse model.[1][2]
| Preclinical Model | Treatment | Outcome |
| CT26 Colorectal Cancer (mouse) | This compound (0.5 mg/kg, i.p.) | Significant tumor growth inhibition |
| B16-OVA Melanoma (mouse) | This compound (0.5 mg/kg, i.p.) | Significant tumor growth inhibition |
| CT26 Colorectal Cancer (mouse) | This compound@TMC (oral) | Significant tumor growth inhibition |
Clinical Efficacy of Atezolizumab
Atezolizumab has undergone extensive clinical evaluation and is approved for the treatment of various cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), hepatocellular carcinoma (HCC), and urothelial carcinoma.[4][8]
Key Clinical Trial Results
-
IMpower010 (NCT02486718): In this Phase III trial, adjuvant atezolizumab following resection and platinum-based chemotherapy in patients with stage II-IIIA NSCLC with PD-L1 expression on ≥1% of tumor cells showed a significant improvement in disease-free survival (DFS) compared to best supportive care (BSC). The median DFS was not reached in the atezolizumab arm versus 35.3 months in the BSC arm.[10]
-
IMpower110 (NCT02409342): This study evaluated first-line atezolizumab monotherapy in patients with metastatic NSCLC with high PD-L1 expression. Atezolizumab demonstrated a significant overall survival (OS) benefit compared to chemotherapy.
-
IMpower130 (NCT02367781): This trial showed that the combination of atezolizumab with carboplatin (B1684641) and nab-paclitaxel as a first-line treatment for metastatic non-squamous NSCLC improved both progression-free survival (PFS) and OS compared to chemotherapy alone.[4]
A real-world comparative study of patients with previously treated advanced NSCLC found that atezolizumab was associated with a significantly longer overall survival compared to docetaxel (B913) and had similar overall survival to nivolumab.[11][12]
| Trial (Indication) | Comparison | Primary Endpoint | Result |
| IMpower010 (Adjuvant NSCLC, PD-L1 ≥1%) | Atezolizumab vs. Best Supportive Care | Disease-Free Survival | Hazard Ratio: 0.66[10] |
| Real-world study (Advanced NSCLC) | Atezolizumab vs. Docetaxel | Overall Survival | Adjusted Hazard Ratio: 0.79[12] |
| Real-world study (Advanced NSCLC) | Atezolizumab vs. Nivolumab | Overall Survival | No significant difference[12] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols used in the evaluation of PD-L1 inhibitors.
T-Cell Mediated Cytotoxicity Assay
This assay is used to determine the ability of an immunotherapy to enhance the killing of tumor cells by T-cells.
Workflow for a T-Cell Mediated Cytotoxicity Assay.
Methodology:
-
Cell Preparation: Target tumor cells (e.g., MDA-MB-231) and effector T-cells are prepared and counted.
-
Co-culture: Tumor cells and T-cells are co-cultured at a specific effector-to-target ratio.
-
Treatment: The therapeutic agent (this compound or atezolizumab) is added to the co-culture at various concentrations. A control group without the therapeutic agent is also included.
-
Incubation: The co-culture is incubated for a predetermined time (e.g., 4 to 24 hours) to allow for T-cell mediated killing.
-
Measurement of Cytotoxicity: Cell lysis is quantified using methods such as lactate (B86563) dehydrogenase (LDH) release assays or by staining with viability dyes and analysis via flow cytometry.
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of a therapeutic agent in a living organism, typically a mouse model.
Methodology:
-
Tumor Implantation: Cancer cells (e.g., CT26) are subcutaneously or orthotopically implanted into immunocompetent mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The therapeutic agent (e.g., this compound) is administered via the intended route (intraperitoneal or oral). The control group receives a vehicle control (e.g., normal saline).
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess T-cell infiltration).
Conclusion and Future Perspectives
Atezolizumab is a cornerstone of modern cancer immunotherapy, with a well-established clinical profile and proven efficacy across multiple cancer types. Its mechanism of action as a PD-L1 inhibitor is well-understood, and it serves as a benchmark for novel therapies targeting this pathway.
This compound represents a promising next-generation PD-L1 inhibitor with the significant advantage of potential oral administration. The preclinical data for this compound are encouraging, demonstrating its ability to block the PD-1/PD-L1 interaction, enhance T-cell activity, and inhibit tumor growth in animal models. The development of an oral formulation that achieves good bioavailability is a major step forward in improving patient convenience and potentially enabling new therapeutic strategies.
However, it is crucial to acknowledge that this compound is still in the early stages of development. Direct comparative clinical trials between this compound and atezolizumab will be necessary to establish its relative efficacy and safety in humans. Future research will need to focus on translating the promising preclinical findings of this compound into the clinical setting, including formal Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and anti-tumor activity in cancer patients. The journey of this compound from a preclinical candidate to a potential therapeutic option will be closely watched by the oncology community.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Atezolizumab - Wikipedia [en.wikipedia.org]
- 5. medschool.co [medschool.co]
- 6. What is the mechanism of action of Atezolizumab? [synapse.patsnap.com]
- 7. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 8. Atezolizumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Three drugs go head-to-head in advanced lung cancer study | MDedge [mdedge.com]
- 12. Comparative Effectiveness of Atezolizumab, Nivolumab, and Docetaxel in Patients With Previously Treated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunosuppressive Landscape: A Comparative Guide to Targeting Myeloid-Derived Suppressor Cells
For Immediate Release
In the intricate tumor microenvironment, myeloid-derived suppressor cells (MDSCs) have emerged as critical architects of immune evasion, posing a significant hurdle to effective cancer immunotherapy. This guide provides a comprehensive comparison of OPBP-1, a novel PD-L1 blocking peptide, and other prominent strategies aimed at neutralizing MDSC-mediated immunosuppression. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of cancer treatment.
This compound: Indirectly Curtailing MDSC-Mediated Suppression
This compound is a D-peptide antagonist of Programmed Death-Ligand 1 (PD-L1). Its primary mechanism of action is to disrupt the interaction between PD-L1 and its receptor, PD-1, on T cells, thereby reinvigorating anti-tumor T cell responses. While this compound does not directly target MDSCs, its impact on this immunosuppressive cell population is significant and indirect. MDSCs frequently upregulate PD-L1 on their surface, a key mechanism through which they induce T cell exhaustion and dysfunction. By blocking PD-L1, this compound is poised to abrogate this suppressive signaling, thereby diminishing the inhibitory capacity of MDSCs within the tumor microenvironment.
Peptide Sequence of this compound: GQSEHHMRVYSF[1]
Comparative Analysis of MDSC-Targeting Strategies
Beyond the indirect approach of PD-L1 blockade with agents like this compound, several alternative strategies directly target MDSCs. This guide focuses on three prominent approaches: inhibition of Phosphoinositide 3-kinase (PI3K), Signal Transducer and Activator of Transcription 3 (STAT3), and C-X-C Motif Chemokine Receptor 2 (CXCR2). The following tables summarize the quantitative effects of these strategies on MDSC function.
Table 1: Impact of Different Inhibitors on MDSC-Mediated T Cell Suppression
| Therapeutic Strategy | Key Molecule/Target | Effect on T Cell Proliferation (in presence of MDSCs) | Key Findings & Citations |
| PD-L1 Blockade | PD-L1 | Increased T cell proliferation by reversing MDSC-induced suppression. | Blocking the PD-L1/PD-1 axis can restore T cell function in the presence of PD-L1-expressing MDSCs.[2] |
| PI3K Inhibition | PI3Kδ/γ (e.g., IPI-145) | Significantly reduced the ability of granulocytic MDSCs (gMDSCs) to suppress T lymphocyte proliferation. | Dose-dependent reversal of MDSC-mediated suppression; high doses may impact T cell function directly.[3] |
| STAT3 Inhibition | STAT3 (e.g., S3I-201, Napabucasin) | Abrogated the suppressive function of MDSCs on autologous T cell proliferation. | STAT3 inhibition correlates with decreased arginase-I activity, a key suppressive molecule in MDSCs.[4] |
| CXCR2 Antagonism | CXCR2 (e.g., SX-682) | Indirectly enhances T cell function by reducing the infiltration of suppressive MDSCs into the tumor microenvironment. | Blocking CXCR2-mediated MDSC trafficking enhances the efficacy of anti-PD-1 therapy.[5] |
Table 2: Effect of Inhibitors on MDSC Suppressive Factors
| Therapeutic Strategy | Effect on Arginase-I Activity | Effect on iNOS/NO Production | Effect on ROS Production | Key Findings & Citations |
| PD-L1 Blockade | Not directly reported to decrease arginase activity. | Not directly reported to decrease iNOS/NO production. | Not directly reported to decrease ROS production. | Primarily restores T cell function by blocking direct inhibitory signals.[2] |
| PI3K Inhibition | Dose-dependent suppression of arginase expression in gMDSCs. | Dose-dependent suppression of iNOS expression in gMDSCs. | Not explicitly detailed. | PI3Kδ/γ inhibition functionally impairs key suppressive enzymes in MDSCs.[3] |
| STAT3 Inhibition | Significantly decreased arginase-I activity and expression. | Not explicitly detailed. | Not explicitly detailed. | STAT3 directly regulates arginase-I expression in MDSCs.[4] |
| CXCR2 Antagonism | Indirectly reduces the overall arginase activity in the tumor by limiting MDSC infiltration. | Indirectly reduces the overall NO production in the tumor by limiting MDSC infiltration. | Indirectly reduces the overall ROS levels in the tumor by limiting MDSC infiltration. | Primarily acts by preventing the accumulation of MDSCs at the tumor site. |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are outlines for key assays used to evaluate the impact of various inhibitors on MDSC function.
MDSC Suppression of T Cell Proliferation Assay (CFSE-based)
This assay measures the ability of MDSCs to inhibit the proliferation of T cells.
-
Cell Isolation:
-
Isolate MDSCs from tumor-bearing mice (e.g., from spleen or tumor tissue) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on specific markers (e.g., CD11b+Gr-1+ for total MDSCs, with further separation into monocytic and polymorphonuclear subsets using Ly6C and Ly6G).
-
Isolate CD8+ or CD4+ T cells from the spleen of naive mice.
-
-
CFSE Labeling of T Cells:
-
Resuspend isolated T cells in PBS at a concentration of 1x10^7 cells/mL.
-
Add an equal volume of 5 µM Carboxyfluorescein succinimidyl ester (CFSE) solution and incubate for 10 minutes at 37°C.
-
Quench the staining by adding five volumes of ice-cold culture medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI medium.
-
-
Co-culture:
-
Plate CFSE-labeled T cells (e.g., 1x10^5 cells/well) in a 96-well round-bottom plate.
-
Add MDSCs at different T cell:MDSC ratios (e.g., 1:1, 2:1, 4:1).
-
Add the inhibitor (e.g., this compound, PI3K inhibitor, STAT3 inhibitor) at various concentrations.
-
Stimulate T cell proliferation with anti-CD3/CD28 antibodies or beads.
-
-
Analysis:
-
After 72-96 hours of incubation, harvest the cells.
-
Analyze CFSE dilution in the T cell population by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Arginase Activity Assay
This assay quantifies the activity of arginase, a key enzyme used by MDSCs to deplete L-arginine and suppress T cell function.[6]
-
Cell Lysis:
-
Lyse MDSCs (previously treated with or without inhibitors) in a lysis buffer containing Triton X-100 and protease inhibitors.
-
-
Arginase Activation:
-
Incubate the cell lysate with MnCl2 solution at 55-60°C for 10 minutes to activate the enzyme.
-
-
Urea (B33335) Production:
-
Add L-arginine solution to the activated lysate and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding an acid mixture (e.g., H2SO4, H3PO4, and H2O).
-
-
Urea Quantification:
-
Add α-isonitrosopropiophenone and heat at 100°C for 45 minutes.
-
After cooling, measure the absorbance at 540 nm. The amount of urea produced is proportional to the arginase activity.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways in MDSCs leading to T cell suppression and the intervention point of this compound.
Caption: A typical experimental workflow for assessing the impact of inhibitors on MDSC-mediated T cell suppression.
Conclusion
Targeting myeloid-derived suppressor cells represents a promising avenue to enhance the efficacy of cancer immunotherapy. While this compound offers an indirect approach by blocking the PD-L1 expressed on MDSCs, alternative strategies directly targeting key survival and functional pathways within these cells, such as PI3K, STAT3, and CXCR2, provide compelling alternatives. The choice of therapeutic strategy will likely depend on the specific tumor context and the dominant mechanisms of MDSC-mediated suppression. Further head-to-head comparative studies are warranted to delineate the most effective approaches for dismantling the immunosuppressive barrier erected by MDSCs, ultimately paving the way for more potent anti-tumor immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Myeloid-derived suppressor cells regulate the immunosuppressive functions of PD-1−PD-L1+ Bregs through PD-L1/PI3K/AKT/NF-κB axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PD-L1 efficacy can be enhanced by inhibition of myeloid derived suppressor cells with a selective inhibitor of PI3Kδ/γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - STAT3 regulates arginase-I in myeloid-derived suppressor cells from cancer patients [jci.org]
- 5. Disruption of CXCR2-Mediated MDSC Tumor Trafficking Enhances Anti-PD1 Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase I in myeloid suppressor cells is induced by COX-2 in lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OPBP-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical aspect of responsible research. This guide provides essential safety and logistical information for the proper disposal of OPBP-1, a D-peptide utilized in cancer immunotherapy research. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, this document outlines procedures based on general best practices for the disposal of similar research-grade peptides and antineoplastic agents.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure full compliance with local, state, and federal regulations before implementing any disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not detailed in the available literature, it is prudent to handle it as a potentially hazardous compound due to its biological activity. The following personal protective equipment should be worn when handling this compound.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
| Hand Protection |
This compound Disposal Procedures
The proper disposal of this compound waste depends on its form (solid, liquid, or contaminated materials). All waste must be disposed of in accordance with hazardous waste regulations.
| Waste Form | Disposal Protocol |
| Solid Waste (Unused/Expired this compound) | Collect in a clearly labeled, sealed container designated for chemical waste. Do not mix with other waste streams. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Materials (e.g., pipette tips, gloves, vials) | Place in a separate, sealed, and clearly labeled hazardous waste container. |
| Sharps (Needles, syringes) | If a syringe contains any residual this compound, it must be disposed of as hazardous chemical waste in a designated sharps container.[1] Do not dispose of it in a regular sharps container for biohazardous waste.[1] |
Experimental Protocol Waste Management
For laboratory experiments involving this compound, such as cell-based assays or animal studies, all materials that have come into contact with the compound should be treated as hazardous waste.
-
Cell Culture Media : Media from cell cultures treated with this compound should be collected as liquid hazardous waste.
-
Assay Plates : Used multi-well plates should be disposed of as solid hazardous waste.
-
Animal Bedding and Carcasses : If this compound is used in animal studies, consult your institution's EHS and Institutional Animal Care and Use Committee (IACUC) for specific disposal protocols for contaminated bedding and carcasses.
This compound Storage and Handling
Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Duration |
| -80°C | Up to 6 months[2] |
| -20°C | Up to 1 month[2] |
Solutions should be aliquoted after preparation to avoid repeated freeze-thaw cycles.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of OPBP-1: A Guide for Laboratory Professionals
Absence of specific public data on the handling and disposal of the investigational peptide OPBP-1 necessitates a risk-based approach guided by general laboratory safety principles for bioactive compounds. Researchers, scientists, and drug development professionals should treat this compound with the caution required for novel therapeutic agents. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this D-peptide developed for cancer immunotherapy.
Personal Protective Equipment (PPE)
While specific PPE requirements for this compound are not publicly available, a conservative approach based on guidelines for handling potentially hazardous drugs is recommended. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves (ASTM D6978) |
| Weighing and Reconstitution | - Double chemotherapy-tested gloves (ASTM D6978)- Protective gown- Safety glasses with side shields or goggles- Face shield if there is a splash hazard- Appropriate respiratory protection (e.g., N95 respirator) if working with powder outside of a containment device |
| In Vitro / In Vivo Administration | - Double chemotherapy-tested gloves (ASTM D6978)- Protective gown- Safety glasses with side shields or goggles |
| Waste Disposal | - Double chemotherapy-tested gloves (ASTM D6978)- Protective gown- Safety glasses with side shields or goggles- Appropriate respiratory protection if handling contaminated bedding or materials that could generate aerosols |
Operational Plan for Handling this compound
A systematic approach is crucial for safely managing this compound from receipt to disposal. The following workflow outlines the key stages and safety considerations.
Experimental Protocols
Detailed methodologies for experiments involving this compound can be found in the primary literature. For instance, studies have described its use in murine colorectal CT26 and melanoma B16-OVA models at doses around 0.5 mg/kg.[1][2] When preparing for such experiments, the following general steps should be followed:
-
Preparation of Work Area: Designate a specific area for handling this compound. Cover the work surface with a disposable, absorbent pad.
-
Reconstitution: If this compound is in a powdered form, reconstitution should be performed in a biological safety cabinet (BSC) or a similar containment device to minimize inhalation exposure.
-
Handling: Always wear the appropriate PPE as outlined in the table above. Avoid skin contact and aerosol generation.
-
Storage: this compound should be stored according to the manufacturer's instructions, which may be at room temperature for continental US shipments.[3]
Disposal Plan
As there are no specific disposal guidelines for this compound, it is prudent to handle its waste as you would for other potentially hazardous compounds, such as antineoplastic drugs.[4]
Waste Segregation and Disposal:
-
Solid Waste: All items contaminated with this compound, including gloves, gowns, absorbent pads, and plasticware, should be collected in designated, clearly labeled "Chemotherapeutic Waste" bags or containers.[4] These should be disposed of separately from regular municipal waste.[4]
-
Liquid Waste: Unused portions of this compound solutions and contaminated liquid waste should be collected in leak-proof, tightly sealed containers.[4] These should not be disposed of down the drain.[4]
-
Sharps: Needles and syringes used for administering this compound should be placed in a designated sharps container for chemotherapeutic waste.[4]
Disposal Method:
The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.[5] It is essential to adhere to all institutional, local, and national regulations for the disposal of chemical and potentially hazardous waste.[4][6]
By adhering to these general safety and handling guidelines, researchers can minimize their risk of exposure and ensure the safe management of this compound in the laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before beginning any work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An orally available PD-1/PD-L1 blocking peptide this compound-loaded trimethyl chitosan hydrogel for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. ebusiness.avma.org [ebusiness.avma.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
